(S)-Clenbuterol hydrochloride
Description
Historical Context of Scientific Inquiry into (S)-Clenbuterol and Related β-Adrenergic Agonists
The scientific journey into β-adrenergic agonists began with the aim of developing effective bronchodilators for respiratory conditions like asthma. ontosight.ainih.govwikipedia.org Clenbuterol (B1669167), a potent and selective β2-adrenoceptor agonist, emerged from this research and was patented in 1967, entering medical use in 1977. wikipedia.org Initially, clenbuterol was synthesized and studied as a racemic mixture, a 50:50 combination of its (S)- and (R)-enantiomers. europa.eu
Significance of Stereochemistry in β-Adrenergic Receptor Ligand Research
The concept of stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in understanding the interaction between a drug and its biological target. For β-adrenergic receptor ligands, the specific spatial orientation of functional groups dictates the binding affinity and efficacy at the receptor site. nih.govnih.gov
Overview of Research Trajectories for (S)-Clenbuterol Hydrochloride in Chemical and Biological Sciences
Research into this compound has progressed along several key trajectories:
Enantioselective Synthesis and Resolution: A significant area of chemical research has been the development of methods to synthesize or separate the enantiomers of clenbuterol. This is crucial for obtaining pure (S)-Clenbuterol for detailed pharmacological studies. Techniques such as high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) have been extensively investigated and validated for the effective separation of clenbuterol enantiomers. chalcogen.roresearchgate.netoup.com More recently, ultra-performance convergence chromatography (UPC²) has emerged as a rapid and efficient method for this purpose. nih.gov Chemoenzymatic synthesis has also been explored as a route to produce enantiopure precursors of clenbuterol. mdpi.comresearchgate.net
Pharmacological and Biological Characterization: While the (R)-enantiomer is recognized for its potent β2-agonistic activity, studies have also investigated the biological effects of the (S)-enantiomer. Understanding the complete pharmacological profile of (S)-Clenbuterol is essential for a comprehensive understanding of the racemic mixture. Research has explored its effects on various physiological processes, including its potential role in modulating hallucinogenic drug effects and its impact on muscle metabolism. physiology.orgfrontiersin.org
Analytical Method Development: The need to distinguish between the illicit use of racemic clenbuterol and potential contamination from other sources has driven the development of sensitive and specific analytical methods. These methods often focus on the enantiomeric separation and quantification of clenbuterol in various biological matrices. dshs-koeln.de
Current State of Knowledge and Research Gaps in this compound Studies
Current knowledge indicates that this compound is the less active enantiomer in terms of β2-adrenergic agonism compared to its (R)-counterpart. chalcogen.ro However, this does not imply a complete lack of biological activity. Some studies suggest that (S)-Clenbuterol may possess its own distinct pharmacological properties.
A significant research gap remains in fully elucidating the complete pharmacological and toxicological profile of pure this compound. While much of the focus has been on the (R)-enantiomer due to its therapeutic relevance, a more in-depth investigation into the specific interactions of the (S)-enantiomer with various receptors and biological systems is warranted. For instance, recent research has pointed to a potential role for racemic clenbuterol in reducing the risk of Parkinson's disease, highlighting the need to study the effects of each enantiomer individually. mdpi.comresearchgate.net
| Parameter | R-(-)-Clenbuterol | S-(+)-Clenbuterol |
| Linearity (µg/mL) | 0.5–50 | 0.5–50 |
| LOD (µg/mL) | 0.1 | 0.1 |
| Recovery (%) | 93–102 | 97–103 |
| Intra-day RSD (%) | 1.59–2.88 | 2.13–3.15 |
| Inter-day RSD (%) | 2.31–3.40 | 2.41–4.50 |
Validation data for HPLC enantiomeric resolution of Clenbuterol.
| Chromatographic Method | Column Used | Key Findings |
| HPLC | Chirex 3005 (amide type CSP) | Successful direct resolution of enantiomers. researchgate.net |
| HPLC | Chirex 3022 (urea type CSP) | Achieved a stereochemical separation factor (α) of 1.27. researchgate.net |
| HPLC | Whelk-O1 CSP | Baseline-separation with symmetric peaks. researchgate.net |
| HPLC | Vancomycin-based column (Chirobiotic V) | Enantiomeric resolution achieved with a polar ionic mobile phase. oup.com |
| HPLC | Cellulose-based polysaccharide CSP (OJ-RH) | Direct separation and determination in plasma and pharmaceutical formulations. chalcogen.ro |
| SFC-MS/MS | Vancomycin-based column | Superior speed and peak shape compared to HPLC-MS/MS for enantiomeric separation. dshs-koeln.de |
| UPC² | Acquity Trefoil AMY1 | Rapid analysis, good separation, and low organic solvent consumption. nih.gov |
Comparison of Chromatographic Methods for Clenbuterol Enantiomer Separation.
Structure
3D Structure of Parent
Properties
CAS No. |
871984-59-7 |
|---|---|
Molecular Formula |
C12H19Cl3N2O |
Molecular Weight |
313.6 g/mol |
IUPAC Name |
(1S)-1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/t10-;/m1./s1 |
InChI Key |
OPXKTCUYRHXSBK-HNCPQSOCSA-N |
Isomeric SMILES |
CC(C)(C)NC[C@H](C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl |
Origin of Product |
United States |
Chemical Synthesis and Stereochemical Aspects of S Clenbuterol Hydrochloride
Enantioselective Synthetic Routes to (S)-Clenbuterol Hydrochloride
The synthesis of single-enantiomer compounds is a critical objective in medicinal and pharmaceutical chemistry. For this compound, enantioselective synthesis aims to produce the desired (S)-enantiomer directly, avoiding the formation of a racemic mixture and the subsequent need for resolution. This approach is generally more efficient and economical. Key strategies to achieve this include asymmetric catalysis and the use of chiral auxiliaries, which guide the stereochemical course of the reaction to favor the formation of the (S)-isomer.
Asymmetric Catalysis in (S)-Clenbuterol Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This method is highly sought after for its efficiency. In the context of synthesizing clenbuterol (B1669167) enantiomers, both chemo- and biocatalysis have been explored.
A significant approach involves the asymmetric reduction of a ketone precursor. Research has demonstrated the synthesis of enantiopure precursors for clenbuterol using a chemoenzymatic method. mdpi.com For instance, the precursor (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol has been synthesized with a 93% enantiomeric excess (ee) through the asymmetric reduction of its corresponding ketone. mdpi.com This reaction is catalyzed by a ketoreductase (KRED) enzyme with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) serving as the cofactor. mdpi.com While this specific example yields the precursor for (R)-clenbuterol, the same enzymatic systems can be screened and selected for the opposite enantioselectivity to produce precursors for (S)-clenbuterol. mdpi.com The same study successfully synthesized (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide, a related synthon, in over 98% ee using a similar ketoreductase system, highlighting the versatility of this catalytic approach. mdpi.com
Another prominent method in asymmetric catalysis is transition metal-catalyzed asymmetric hydrogenation. This technique is used for preparing a variety of enantiomerically pure 2-hydroxy-2-aryl-ethylamines, a class of compounds that includes clenbuterol. This process typically involves the hydrogenation of a 2-aminoacetophenone (B1585202) precursor under pressure in the presence of a chiral transition metal catalyst, such as a ruthenium complex.
Table 1: Example of Asymmetric Catalysis for Clenbuterol Precursor Synthesis
| Precursor Synthesized | Catalyst System | Key Reagents | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol | Ketoreductase (KRED 228) | NADPH (cofactor), DMSO (solvent) | 93% | mdpi.com |
| (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide | Ketoreductase (KRED 228) | NADPH (cofactor), G6P, G6P-DH | >98% | mdpi.com |
Chiral Auxiliary-Mediated Synthesis of (S)-Clenbuterol
The use of a chiral auxiliary is a well-established strategy in asymmetric synthesis. wikipedia.orgnumberanalytics.com This method involves temporarily incorporating a chiral molecule (the auxiliary) into the non-chiral starting material. wikipedia.org The auxiliary's inherent chirality then directs the stereochemistry of a subsequent reaction, leading to the preferential formation of one diastereomer over the other. wikipedia.org Finally, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.org
The general process for using a chiral auxiliary in synthesis follows three main steps:
Attachment: The achiral substrate is covalently bonded to the enantiomerically pure chiral auxiliary. numberanalytics.com
Diastereoselective Reaction: The key bond-forming reaction (e.g., alkylation, aldol (B89426) reaction, reduction) is performed. The steric and electronic properties of the auxiliary block one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face, thus creating the desired stereocenter. numberanalytics.comdu.ac.in
Removal: The auxiliary is chemically removed from the newly synthesized, enantiomerically enriched molecule to yield the final product. numberanalytics.com
Commonly used and effective chiral auxiliaries include Evans' oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine derivatives. numberanalytics.com For the synthesis of a molecule like (S)-Clenbuterol, one could envision attaching a chiral auxiliary to an appropriate achiral precursor, such as a derivative of 4-amino-3,5-dichloroacetophenone. The auxiliary would then control the stereoselective reduction of the ketone or a related transformation, followed by its removal to yield the chiral amino alcohol core of (S)-Clenbuterol. The reliability and predictability of these auxiliaries make them a preferred method, particularly in the early stages of drug development. wikipedia.org
Enantiomeric Excess Determination in (S)-Clenbuterol Synthesis
Following an enantioselective synthesis or chiral resolution, it is crucial to determine the enantiomeric excess (ee) of the product to quantify the success of the stereochemical control. The ee is a measure of the purity of the sample, defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer. Various analytical techniques are employed for this purpose, with chiral high-performance liquid chromatography (HPLC) being the most common.
Capillary electrophoresis (CE) is another effective method. In one study, the enantiomers of clenbuterol were separated using a highly sulfonated β-cyclodextrin as the chiral selector. mdpi.com This method successfully resolved (R)- and (S)-clenbuterol, allowing for the calculation of enantiomeric excess. mdpi.com Chiral gas-liquid chromatography (GLC) has also been utilized for the analysis of clenbuterol precursors. mdpi.com
Ultimately, these analytical methods provide the critical data needed to assess the effectiveness of the synthetic or resolution strategy by precisely quantifying the ratio of (S)-Clenbuterol to (R)-Clenbuterol in the final product.
Chiral Resolution Techniques for Clenbuterol Enantiomers
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. This is a common strategy when a racemic synthesis is more straightforward or cost-effective than an enantioselective one. The primary methods for resolving clenbuterol enantiomers are diastereomeric salt formation and chiral chromatography.
Chromatographic Separation of Clenbuterol Enantiomers
Chromatographic methods provide a powerful and widely used alternative for separating clenbuterol enantiomers, both for analytical quantification and for preparative-scale purification. These techniques rely on a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing one to travel through the chromatography column more slowly than the other, thus achieving separation.
High-performance liquid chromatography (HPLC) is the most prevalent technique. A variety of CSPs have been successfully employed for the direct separation of clenbuterol enantiomers. These include polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based columns, and Pirkle-type columns. The choice of mobile phase, which consists of a solvent system like hexane/ethanol (B145695) or acetonitrile (B52724)/buffer, is optimized to achieve the best separation (resolution) in the shortest time.
More recent advancements include ultra-performance convergence chromatography (UPC²), which uses compressed CO₂ as the primary mobile phase. This technique offers advantages of rapid analysis, good separation, and lower consumption of organic solvents.
Table 2: Selected Chromatographic Methods for Separation of Clenbuterol Enantiomers
| Technique | Chiral Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| HPLC | Cellulose-based (OJ-RH) | Acetonitrile : 0.3M Sodium Perchlorate (16:84, v/v) | 0.9 mL/min | UV (247 nm) | mdpi.com |
| HPLC | Vancomycin-based (Chirobiotic V) | Methanol-Triethylamine-Acetic Acid (100:0.05:0.025, v/v/v) | 1.0 mL/min | UV (247 nm) | researchgate.net |
| HPLC | Urea-type (Chirex 3022) | Hexane : 1,2-Dichloroethane : Ethanol/TFA (80:10:10, v/v) | Not specified | Not specified | researchgate.net |
| UPC² | Acquity Trefoil AMY1 | CO₂ : 0.5% (v/v) Ammonium (B1175870) Acetate (B1210297) in Methanol (B129727) (Gradient) | 2.0 mL/min | UV (241 nm) | mdpi.com |
| LC-MS/MS | AGP Chiralpak | Not specified | Not specified | MS/MS | mdpi.com |
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioselective separation of clenbuterol. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times.
Several types of CSPs have been successfully employed for the resolution of clenbuterol enantiomers. These include:
Urea-type CSPs : A column such as Chirex 3022, which is based on (S)-indoline-2-carboxylic acid and (R)-1-(alpha-napthyl) ethylamine, has been used. With a mobile phase of hexane:1,2-dichloroethane:ethanol/trifluoroacetic acid, it achieved a stereochemical separation factor (α) of 1.27 and a resolution factor (Rs) of 4.2. nih.gov
Macrocyclic Antibiotic CSPs : Columns like Chirobiotic T (based on teicoplanin) and Chirobiotic V (based on vancomycin) are effective for separating clenbuterol enantiomers. nih.govtandfonline.comresearchgate.net For the Chirobiotic T column, a mobile phase of ethanol with 0.3% acetic acid and 0.2% triethylamine (B128534) yielded a separation factor (α) of 1.58. tandfonline.com The Chirobiotic V column, using a polar ionic mobile phase of methanol-triethylamine-glacial acetic acid, also achieved successful separation. nih.govresearchgate.netoup.com
Polysaccharide-based CSPs : A cellulose-based CSP, OJ-RH, has been utilized with a mobile phase of acetonitrile and 0.3M sodium perchlorate, resulting in a separation factor (α) of 1.53 and a resolution factor (Rs) of 3.78. chalcogen.roresearchgate.net
These methods are often coupled with UV detection, typically at a wavelength of 247 nm. nih.govchalcogen.roresearchgate.net The development of Ultra Performance Convergence Chromatography (UPC²) methods has also allowed for rapid analysis, completing the separation in under three minutes. waters.com
Interactive Table: Chiral HPLC Methods for Clenbuterol Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v) | Elution Order | Separation Factor (α) | Resolution (Rs) | Reference(s) |
| Chirex 3022 (Urea-type) | Hexane:1,2-dichloroethane:ethanol/TFA (80:10:10) | (+)-R then (-)-S | 1.27 | 4.2 | nih.gov |
| Chirobiotic T (Teicoplanin) | Ethanol with 0.3% Acetic Acid & 0.2% Triethylamine | (-)-R then (+)-S | 1.58 | 1.48 | tandfonline.com |
| Chirobiotic V (Vancomycin) | Methanol:Triethylamine:Acetic Acid (100:0.05:0.025) | S-(+) then R-(-) | Not Specified | Not Specified | nih.govresearchgate.netoup.com |
| OJ-RH (Cellulose-based) | Acetonitrile:0.3M Sodium Perchlorate (16:84) | R-(-) then S-(+) | 1.53 | 3.78 | chalcogen.roresearchgate.net |
Chiral Capillary Electrophoresis (CE) Applications
Chiral Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for the separation of clenbuterol enantiomers. This technique utilizes a chiral selector added to the background electrolyte in a capillary. The differential interaction of the enantiomers with the chiral selector leads to different electrophoretic mobilities and, consequently, separation.
Cyclodextrins (CDs) and their derivatives are the most common chiral selectors used for this purpose. oup.comoup.comnih.govchula.ac.thnih.gov Several factors are optimized to achieve baseline separation, including the type and concentration of the CD, the pH of the buffer, the applied voltage, and the capillary temperature.
Studies have shown that carboxymethyl-β-cyclodextrin (CM-β-CD) is a particularly effective chiral selector. oup.comnih.govresearchgate.net An excellent baseline separation of clenbuterol enantiomers was achieved using a 50 mmol/L phosphate buffer at pH 3.5, containing 10 mmol/L of CM-β-CD. oup.comnih.govresearchgate.net The separation was typically performed in an uncoated fused-silica capillary at a temperature of 15°C with an applied voltage of 20 kV. oup.comnih.govresearchgate.net Other cyclodextrins like β-CD and dimethyl-b-cyclodextrin (DM-β-CD) have also been successfully used. oup.com
Interactive Table: Chiral CE Methods for Clenbuterol Enantiomer Separation
| Chiral Selector | Selector Concentration | Background Electrolyte | pH | Applied Voltage | Temperature | Reference(s) |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.comnih.govresearchgate.net |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.03 M | 0.05 M Borate/Phosphate Buffer | 5.0 | 16 kV | 25°C | chula.ac.th |
| β-cyclodextrin (β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.com |
| Dimethyl-β-cyclodextrin (DM-β-CD) | 10 mmol/L | 50 mmol/L Phosphate Buffer | 3.5 | 20 kV | 15°C | oup.com |
Characterization of Clenbuterol Stereoisomers
The definitive characterization of this compound requires spectroscopic techniques that can confirm its chemical structure and, crucially, its stereochemistry.
Spectroscopic Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structure elucidation. While standard NMR spectra of enantiomers are identical, the stereochemistry of (S)-Clenbuterol can be assigned by creating a diastereomeric environment. This is achieved by using chiral solvating agents or by derivatizing the enantiomers with a chiral derivatizing agent.
In the context of chiral separation, two-dimensional rotating frame Overhauser effect spectroscopy (2D ROESY) has been used to study the inclusion complex formed between clenbuterol and carboxymethyl-β-cyclodextrin (CM-β-CD). oup.comnih.gov Such studies provide insight into the specific intermolecular interactions (like hydrogen bonds) that are responsible for chiral recognition, by observing the spatial proximity of protons on the chiral host (the cyclodextrin) and the guest (clenbuterol). oup.com These differential interactions are the basis for the separation observed in CE and can be used to understand the stereochemical assignment. 1H NMR data for clenbuterol and its precursors show characteristic signals for the aromatic protons and the side chain, which would be present in the spectrum of the (S)-enantiomer. mdpi.comthomastobin.com
Mass Spectrometry (MS) is a highly sensitive detection technique that provides information about the mass-to-charge ratio of ions. Standard MS cannot distinguish between enantiomers as they have the same mass. However, when MS is coupled with a chiral separation method, it becomes a powerful tool for the individual identification and quantification of stereoisomers.
Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. rsc.orgacs.orgrsc.orgnih.gov For GC-MS analysis, clenbuterol is often derivatized, for example, with phosgene (B1210022) to form a clenbuterol oxazolidin-3-one. acs.orgnih.gov This derivative can then be separated on a chiral GC column before being detected by the mass spectrometer. acs.orgnih.gov LC-MS/MS methods, which couple chiral HPLC with tandem mass spectrometry, allow for the direct, sensitive, and quantitative analysis of this compound in various matrices. rsc.orgnih.govresearchgate.net The use of multiple reaction monitoring (MRM) mode in tandem MS provides high specificity and sensitivity, with a common ion transition for clenbuterol being from m/z 277.0 to m/z 203.0. scispace.com
Circular Dichroism (CD) spectroscopy is a definitive method for assessing the chirality of a molecule and determining its absolute configuration. This technique measures the differential absorption of left and right circularly polarized light by a chiral compound.
An achiral molecule does not exhibit a CD signal, but a chiral molecule like this compound will produce a characteristic CD spectrum. The spectrum consists of positive or negative peaks, known as Cotton effects, at specific wavelengths. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. Therefore, the CD spectrum of (S)-Clenbuterol will be an exact mirror image of the spectrum of (R)-Clenbuterol. By measuring the CD spectrum and comparing it to a known standard or theoretical calculations, the absolute configuration of the (S)-enantiomer can be unequivocally confirmed. researchgate.netacs.orgrsc.org The interaction of chiral amines with specific reagents can also induce or enhance CD signals, which is a principle used in sensing and quantitative analysis of enantiomeric excess. rsc.orgnih.gov
Crystallographic Studies of this compound
The crystal structure of the S-isomer of clenbuterol hydrochloride has been determined and is available in the Cambridge Structural Database (CSD) under the reference code SAZRUH. researchgate.net This provides the definitive solid-state conformation and packing arrangement for this specific enantiomer.
While the specific data for SAZRUH requires access to the CSD, related crystallographic studies on clenbuterol compounds illustrate the type of information obtained. For example, a study on a new hemihydrate form of clenbuterol, crystallized from clenbuterol hydrochloride, revealed its crystal structure. researchgate.netcambridge.org Although this was not the specific (S)-enantiomer hydrochloride salt, the analysis provides a clear example of crystallographic characterization. The single-crystal structural study of this clenbuterol hemihydrate determined that it crystallizes in the C2/c space group. cambridge.org
Table 1: Crystallographic Data for Clenbuterol Hemihydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 16.2685(9) |
| b (Å) | 11.2647(6) |
| c (Å) | 15.8089(9) |
| **β (°) ** | 91.822(1) |
| **Volume (ų) ** | 2895.67(29) |
| Z | 4 |
Data sourced from a structural characterization study of clenbuterol hemihydrate. cambridge.org
This type of data is fundamental for understanding the solid-state properties of a pharmaceutical compound. The diffraction pattern for raw clenbuterol hydrochloride has been noted to be similar to the pattern reported in the Powder Diffraction File (PDF) entry 00-057-1640 and to the calculated pattern for the racemic mixture (CSD Refcode ACBUET). researchgate.net The analysis of the crystal structure confirms the molecular connectivity and stereochemistry, providing an unambiguous structural proof.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (R)-Clenbuterol |
| (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol |
| (S)-N-(2,6-Dichloro-4-(1-hydroxyethyl)phenyl)acetamide |
| 4-amino-3,5-dichloroacetophenone |
| 1-(4-amino-3,5-dichlorophenyl)-2-bromoethanone |
| tert-butylamine |
| Sodium borohydride (B1222165) |
| Clenbuterol hemihydrate |
Advanced Analytical Methodologies for S Clenbuterol Hydrochloride
Chromatographic Techniques for Detection and Quantification
Chromatography remains the cornerstone for the analysis of (S)-Clenbuterol hydrochloride, offering robust and reliable methods for separation and quantification. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) are pivotal in this field.
LC-MS/MS has become a primary analytical tool for clenbuterol (B1669167) determination due to its high sensitivity and specificity, which often avoids the need for the derivatization steps required in GC-MS. mdpi.comresearchgate.net The development of a successful LC-MS/MS method hinges on meticulous optimization of both sample preparation and the analytical method itself.
The effective extraction and purification of this compound from complex sample matrices like urine, tissue, and plasma are critical for accurate analysis. Various sample preparation techniques have been developed to minimize matrix effects and enhance analyte recovery.
Online Solid-Phase Extraction (SPE): A fully automated SPE–UHPLC–MS/MS method offers a significant advantage by minimizing sample handling. mdpi.comresearchgate.net This approach typically involves a simple "dilute-and-shoot" procedure where the sample is diluted, an internal standard is added, and the mixture is injected into the system. mdpi.comresearchgate.net An extraction column is placed before the analytical column, allowing for automated loading, washing of interferences, and elution of the analyte onto the analytical column for separation and detection. researchgate.net
Matrix Solid-Phase Dispersion (MSPD): This technique simplifies the pretreatment of solid samples like bovine liver. acs.orgnih.gov In one application, liver samples were ground with a C18 sorbent, and the homogenized mixture was packed into a cartridge. acs.orgnih.gov This can be combined with molecularly imprinted solid-phase extraction (MISPE) in a tandem cartridge system to selectively re-extract clenbuterol from the initial extract, thereby improving cleanup and selectivity. acs.orgnih.gov A similar approach, molecularly imprinted matrix solid-phase dispersion (MI-MSPD), has been successfully applied to chicken samples. nih.gov
Supercritical Fluid Extraction (SFE): SFE is another technique used for extracting clenbuterol from tissue samples, such as bovine liver. american.edursc.org The efficiency of SFE is influenced by factors like pressure, temperature, and the use of organic modifiers. For instance, the threshold pressure for extraction from bovine liver was found to be around 100-150 atm, depending on the concentration of methanol (B129727) used as a modifier. american.edu Increasing the temperature from 35°C to 85°C was also shown to improve the recovery of clenbuterol. american.edu
Commonly used traditional methods include liquid-liquid extraction (LLE) and offline solid-phase extraction (SPE), which are effective but can be more labor-intensive. mdpi.comnih.gov
Validation according to established guidelines, such as those from the International Council for Harmonisation (ICH), is essential to ensure a method is reliable, reproducible, and fit for purpose. thieme-connect.comnih.gov Key validation parameters for LC-MS/MS methods for clenbuterol analysis are summarized below.
Linearity: Calibration curves consistently demonstrate excellent linearity over a defined concentration range. For instance, one SPE–UHPLC–MS/MS method for urine analysis showed a determination coefficient (r²) of 0.9999 over a range of 0.1 to 50 ng/mL. mdpi.com Another method using a polysaccharide-based chiral stationary phase reported linearity from 0.5 to 50 µg/ml for each enantiomer. chalcogen.ro
Limits of Detection (LOD) and Quantification (LOQ): Modern LC-MS/MS methods achieve very low detection limits. An improved method for human urine reported an LOD of 2 pg/mL, which is significantly lower than the minimum required performance limit (MRPL) set by the World Anti-Doping Agency (WADA). chromatographyonline.comchromatographyonline.com Another validated method achieved an LOQ of 0.1 ng/mL in urine. mdpi.comresearchgate.net
Precision and Accuracy: Precision is typically expressed as the relative standard deviation (%RSD), while accuracy is given as the percentage of recovery. Validated methods show high precision and accuracy. For example, one study reported precision from 1.26% to 8.99% and accuracy between 93.1% and 98.7%. mdpi.comresearchgate.net Recoveries from fortified liver tissue have been demonstrated to be high, with RSD values below 15%. rsc.org
Specificity and Selectivity: Specificity is ensured by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. While transitions like m/z 277→259 and 277→203 have been commonly used, newer methods incorporate additional or different transitions such as m/z 277.1→132.0 and 277.1→168.0 to enhance specificity and reduce the potential for false-positive results. researchgate.netchromatographyonline.comchromatographyonline.com
| Parameter | Reported Value | Matrix | Reference |
| Linearity (r²) | 0.9999 | Human Urine | mdpi.com |
| Linearity Range | 0.1 - 50 ng/mL | Human Urine | mdpi.com |
| LOD | 2 pg/mL | Human Urine | chromatographyonline.comchromatographyonline.com |
| LOQ | 0.1 ng/mL | Human Urine | mdpi.comresearchgate.net |
| Precision (%RSD) | 1.26% - 8.99% | Human Urine | mdpi.comresearchgate.net |
| Accuracy (%) | 93.1% - 98.7% | Human Urine | mdpi.comresearchgate.net |
GC-MS analysis of clenbuterol requires a derivatization step to increase the compound's volatility and thermal stability. mdpi.comresearchgate.net The choice of derivatization reagent is crucial for achieving good chromatographic peak shape and generating characteristic mass spectra for reliable identification and quantification.
Common derivatization strategies include:
Silylation: Reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to create trimethylsilyl (B98337) (TMS) derivatives. oup.comchromforum.org One study utilized MSTFA with ammonium (B1175870) iodide as a catalyst for analyzing clenbuterol in urine. oup.com However, TMS derivatives can sometimes fragment extensively in the ion source under electron impact (EI) conditions, leading to low-intensity molecular ions. chromforum.org
Cyclic Derivatives: To overcome the fragmentation issues of TMS derivatives, alternative strategies are employed. Derivatization with chloromethyldimethylchlorosilane (CMDCS) and diethylamine (B46881) can form a stable cyclic dimethylsilyl derivative. chromforum.org This derivative is more stable in the EI source, allowing for easier detection of the molecular ion at m/z 346. chromforum.org
Boronate Esters: The use of trimethylboroxine (B150302) has been described to create a derivative suitable for GC-MS analysis, offering a simple and sensitive procedure for biofluids and tissues. nih.gov
The choice of derivatization agent and the specific GC-MS technique (e.g., GC-MS/MS, GC-high resolution MS) can significantly impact the method's sensitivity, with reported LODs for clenbuterol in urine ranging from 2 ng/mL by standard GC-MS (SIM mode) down to 0.03 ng/mL by GC-MS/MS. oup.com
| Derivatization Reagent | Derivative Type | Key Advantages | Reference |
| N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) | Commonly used, effective for increasing volatility. | oup.comchromforum.org |
| Trimethylboroxine | Boronate Ester | Simple and sensitive procedure. | nih.gov |
| Chloromethyldimethylchlorosilane (CMDCS) / Diethylamine | Cyclic Dimethylsilyl | Produces a stable derivative with a readily detectable molecular ion. | chromforum.org |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the chiral separation of compounds like clenbuterol. researchgate.net It offers several advantages over traditional HPLC, including faster analysis times, higher efficiency, and reduced consumption of organic solvents. researchgate.netwaters.com Ultra-Performance Convergence Chromatography (UPC²), a modern form of SFC, is particularly well-suited for this application. waters.comnih.gov
A rapid method for the chiral analysis of clenbuterol was developed using UPC², completing the separation of enantiomers in under three minutes. waters.com This allows for high-throughput analysis, which is beneficial in many laboratory settings. waters.com Method development involves optimizing several parameters to achieve baseline separation of the (S)- and (R)-enantiomers.
| Parameter | Optimized Condition | Reference |
| System | ACQUITY UPC² | waters.com |
| Column | CHIRALPAK IA, 4.6 x 100 mm, 3 µm | waters.com |
| Mobile Phase | A: CO₂B: MeOH with 0.5% CH₃COONH₄ | waters.com |
| Elution | Isocratic: 85% A, 15% B | waters.com |
| Flow Rate | 2.0 mL/min | waters.comnih.gov |
| Column Temp. | 40 °C | waters.com |
| Back Pressure | 1500 psi | waters.com |
| Detection | UV at 297 nm | waters.com |
This technique provides reproducible results and utilizes mobile phases compatible with mass spectrometry, opening possibilities for SFC-MS/MS analysis in bioanalytical studies. waters.com The limit of quantitation (LOQ) using UV detection was found to be less than 1 µg/mL. waters.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
Electrophoretic Techniques for Separation and Analysis
Capillary electrophoresis (CE) offers an alternative approach for the enantioseparation of clenbuterol. These methods rely on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte, leading to different migration times.
A capillary electrophoretic method was established using carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector. nih.gov The separation of the two enantiomers was achieved in an uncoated capillary with a 50 mmol/L phosphate (B84403) buffer at pH 3.5, containing 10 mmol/L of the chiral selector. nih.gov Optimal separation was observed at a capillary temperature of 15°C with an applied voltage of 20 kV. nih.gov
To enhance sensitivity, transient isotachophoresis-capillary zone electrophoresis (transient ITP-CZE) can be employed. nih.gov This technique provides in-line preconcentration of the sample prior to the electrophoretic separation. In a study using dimethyl-β-cyclodextrin as the chiral selector, a 16-fold improvement in injection volume was achieved, leading to a concentration detection limit of 10⁻⁶ mol/L. nih.gov This method obtained a high resolution of 4.8 for the clenbuterol enantiomers. nih.gov
Capillary Electrophoresis (CE) Coupled with Mass Spectrometry (CE-MS)
Capillary Electrophoresis (CE) has emerged as a powerful analytical technique for the separation of various compounds, including the enantiomers of clenbuterol. mdpi.comnih.gov When coupled with Mass Spectrometry (MS), it provides a highly sensitive and selective method for the analysis of this compound. The enantioselective separation of clenbuterol is crucial for distinguishing between illicit abuse and potential contamination from contaminated meat products. wada-ama.org
Research into the chiral analysis of clenbuterol has successfully employed capillary electrokinetic chromatography, a variant of CE. unibo.it This technique utilizes chiral selectors added to the background electrolyte to facilitate the separation of the (S)- and (R)-enantiomers. The principle relies on the differential interaction of each enantiomer with the chiral selector, leading to different migration times within the capillary.
The coupling of CE with MS combines the high separation efficiency of CE with the definitive identification capabilities of MS. This hyphenated technique allows for the unambiguous identification and quantification of this compound even in complex biological matrices like urine and plasma. The high resolving power of CE is particularly advantageous for separating the target analyte from matrix interferences, thereby enhancing the signal-to-noise ratio and improving detection limits.
Microchip Electrophoresis for Rapid Detection
To meet the demand for rapid, on-site, and high-throughput analysis, microchip electrophoresis has been developed. This technology miniaturizes the conventional CE setup onto a small chip, typically made of glass or polymer. An integrated microfluidic immunoassay system, for instance, can perform automated analyses with reduced sample and reagent consumption, significantly shortening the detection time. nih.gov
One such system developed for clenbuterol analysis consists of a multi-layer microchip with integrated micro-valves and pumps, coupled with a confocal laser-induced fluorescence (LIF) scanner. nih.gov This setup automates reagent delivery and enables the simultaneous analysis of multiple samples. For clenbuterol, this microfluidic system achieved a limit of detection of 0.088 ng/mL in less than 30 minutes. nih.gov
Furthermore, microfluidic paper-based analytical devices (μPADs) offer a low-cost and portable alternative for rapid screening. nih.govsci-hub.se These devices combine the principles of microfluidics with enzyme-linked immunosorbent assays (ELISA) on a paper substrate. nih.gov The inherent properties of the cellulosic fibers allow for the effective entrapment of antibodies, creating a platform for colorimetric detection. nih.govsci-hub.se A μPAD developed for clenbuterol in milk demonstrated a detection limit of 0.2 ppb, showcasing its potential as a cost-effective screening tool. nih.gov
Immunochemical Assays and Biosensors for (S)-Clenbuterol Detection
Immunochemical assays and biosensors provide highly sensitive and specific platforms for the detection of clenbuterol. These methods are based on the specific binding interaction between an antibody (or other biorecognition element) and the target analyte, clenbuterol.
Enzyme-Linked Immunosorbent Assay (ELISA) Development
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting clenbuterol in various samples, including urine, tissue, and feed. mdpi.comassaygenie.comabcam.com The development of a highly sensitive and specific ELISA hinges on the production of high-affinity antibodies, which in turn depends on the strategic design of the hapten (a small molecule that can elicit an immune response only when attached to a large carrier such as a protein). nih.gov
Competitive ELISA is the most common format for small molecules like clenbuterol. assaygenie.com In this setup, free clenbuterol in the sample competes with a clenbuterol-enzyme conjugate for binding to a limited number of specific antibody sites immobilized on a microplate. mybiosource.com The signal produced is inversely proportional to the concentration of clenbuterol in the sample. The development of polyclonal antibodies in rabbits has led to ELISAs with high sensitivity, achieving limits of detection as low as 0.045 ng/mL. nih.gov
The following table summarizes the performance characteristics of various developed ELISA kits and methods for clenbuterol detection.
| Sample Type | Assay Type | Limit of Detection (LOD) | Recovery Rate | Reference |
| Milk, Feed, Liver | Indirect Competitive | 0.01–0.02 ng/mL | 92.2–97.0% | researchgate.net |
| Swine Products | Competitive | 0.09 ng/g (0.09 ppb) | Not specified | nih.gov |
| Urine, Muscle, Feed | Competitive | 0.05 ppb (urine/muscle) | 85–95% | assaygenie.com |
| Milk | Direct Competitive | 0.045 ng/mL | >92% | nih.gov |
| Tissue, Urine | Competitive | < 0.05 ng/mL | 85-95% | abcam.com |
Biosensor Design and Fabrication for Selective Detection
Biosensors offer rapid, portable, and highly sensitive alternatives to traditional laboratory methods. The design of a biosensor involves immobilizing a biological recognition element (like an antibody) onto a transducer surface, which converts the binding event into a measurable signal (e.g., electrical or optical). researchgate.netmdpi.com
Electrochemical immunosensors are a prominent type of biosensor for clenbuterol detection. One design involves modifying a screen-printed carbon electrode (SPCE) with a composite of a conducting polymer, Poly(3,4-ethylenedioxythiophene) (PEDOT), and graphene oxide (GO). nih.gov This modification enhances the surface area and electrical conductivity, facilitating the immobilization of anti-clenbuterol antibodies and leading to a highly sensitive detection platform with a limit of detection of 0.196 ng/mL. nih.gov
Another approach utilizes a sol-gel method to immobilize ZnO nanoparticles and clenbuterol onto a glassy carbon electrode. electrochemsci.org This design demonstrated a wide linear detection range and a low detection limit of 0.12 ng/mL. electrochemsci.org Optical biosensors based on Surface Plasmon Resonance (SPR) have also been developed, enabling real-time monitoring of the antibody-antigen interaction without the need for labeling. researchgate.net
The table below compares the performance of different biosensor designs for clenbuterol detection.
| Biosensor Type | Transducer/Platform | Linear Range | Limit of Detection (LOD) | Reference |
| Electrochemical Immunosensor | PEDOT/Graphene Oxide Modified SPCE | Not specified | 0.196 ng/mL | nih.gov |
| Electrochemical Immunosensor | Sol-Gel with ZnO Nanoparticles on GCE | 0.3–1000 ng/mL | 0.12 ng/mL | electrochemsci.org |
| SPR Biosensor | Antibody-based inhibition assay | Not specified | 10 ng/g (in hair) | researchgate.net |
| Amperometric Biosensor | Au nanoparticle-modified graphene | Not specified | Not specified | researchgate.net |
Aptamer-Based Sensing Strategies
Aptamers are single-stranded DNA or RNA oligonucleotides that can bind to specific targets with high affinity and specificity, similar to antibodies. nih.gov Aptamer-based sensors, or aptasensors, offer several advantages over traditional immunoassays, including ease of synthesis, high stability, and cost-effectiveness. nih.govrsc.org
A common strategy for aptasensor design is based on fluorescence resonance energy transfer (FRET). nih.govrsc.org In one such label-free design, an aptamer is used as the recognition element, graphene oxide (GO) as a fluorescence quencher, and a fluorescent dye like Rhodamine B as the probe. nih.govrsc.org In the presence of clenbuterol, the aptamer preferentially binds to it, causing a conformational change that alters the distance between the dye and the quencher, resulting in a measurable change in fluorescence intensity. nih.govrsc.org This method has achieved a detection limit of 9.6 nM. nih.govrsc.org
Another label-free approach utilizes the fluorescent intercalator SYBR Green I. rsc.org The binding of clenbuterol to its aptamer induces a conformational change in the DNA structure, leading to enhanced fluorescence of the intercalated dye. This strategy yielded a detection limit of 18.8 nM. rsc.org
The performance of various aptamer-based sensing strategies is highlighted in the following table.
| Sensing Strategy | Detection Range | Limit of Detection (LOD) | Sample Matrix | Reference |
| FRET (Graphene Oxide & Rhodamine B) | 100–700 nM | 9.6 nM | Pork | nih.govrsc.org |
| Fluorescence (SYBR Green I) | 50–450 nM | 18.8 nM | Pork | rsc.org |
| Magnetic Separation & Up-conversion Fluorescence | Not specified | 0.304 ng/mL | Pork | researchgate.net |
Spectroscopic and Spectrometric Approaches
Spectroscopic and spectrometric methods, particularly those coupled with chromatographic separation, are considered the gold standard for the confirmation and quantification of this compound due to their high specificity and sensitivity. nih.gov
Mass spectrometry (MS) coupled with either gas chromatography (GC) or liquid chromatography (LC) is the most widely used technique. mdpi.com GC-MS methods often require a derivatization step to make clenbuterol volatile. nih.govoup.com Techniques like GC-tandem MS (GC-MS-MS) and GC-high resolution MS (GC-HRMS) offer enhanced sensitivity and specificity, allowing for detection at very low concentrations. nih.govoup.comresearchgate.net LC-MS/MS has become increasingly popular as it typically does not require derivatization, thus simplifying sample preparation. mdpi.com
Other spectroscopic techniques have also been employed for rapid detection. Surface-Enhanced Raman Spectroscopy (SERS) uses noble metal nanoparticles to dramatically amplify the Raman signal of the target molecule, providing a characteristic molecular fingerprint. mdpi.com SERS has been successfully applied to detect clenbuterol in pork samples. mdpi.com Additionally, fluorescent probes based on nanomaterials like nitrogen-doped graphene quantum dots (N-GQDs) have been designed. nih.gov The presence of clenbuterol quenches the fluorescence of the N-GQDs, and this change can be correlated to its concentration, achieving a very low detection limit of 2.083 × 10⁻¹³ M. nih.gov
The table below compares the limits of detection for various mass spectrometric techniques used in clenbuterol analysis in human urine.
| Analytical Technique | Limit of Detection (LOD) in Urine | Reference |
| GC-MS (SIM mode) | 2.0 ng/mL | nih.govoup.comresearchgate.net |
| GC-HRMS | 0.06 ng/mL | nih.govoup.comresearchgate.net |
| GC-MS-MS | 0.03 ng/mL | nih.govoup.comresearchgate.net |
Raman Spectroscopy for In Situ Analysis
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes, offering a specific chemical fingerprint. For the analysis of this compound, particularly in complex matrices, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive method for in situ detection. nih.govmdpi.com SERS significantly amplifies the Raman signal of molecules adsorbed onto or very near to nanostructured metal surfaces, such as gold or silver colloids. nih.govmdpi.com
This enhancement allows for the detection of trace amounts of the compound directly within a sample matrix, minimizing the need for extensive sample preparation. mdpi.comnih.gov Research has demonstrated the successful use of SERS for the rapid detection and identification of clenbuterol hydrochloride residues. nih.gov In these studies, specific Raman bands are identified that are characteristic of the clenbuterol molecule. For instance, studies have identified characteristic peaks at 382, 647, 787, 1259, 1472, and 1602 cm⁻¹ for clenbuterol. mdpi.com
The intensity of a specific, well-defined peak, such as the one at 1472 cm⁻¹, can be correlated with the concentration of clenbuterol, enabling quantitative analysis. nih.govmdpi.com A linear relationship has been established between SERS intensity and clenbuterol content, with high correlation coefficients (R² of 0.99), demonstrating the method's suitability for quantitative purposes. nih.govmdpi.com This approach is advantageous for its speed and simplicity, making it a valuable tool for rapid screening. mdpi.com
Interactive Data Table 1: Key Findings in SERS Analysis of Clenbuterol
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Surface-Enhanced Raman Scattering (SERS) | nih.gov |
| Substrate | Gold Colloid | nih.govmdpi.com |
| Aggregating Agent | 0.5 M Sodium Chloride (NaCl) Solution | nih.govmdpi.com |
| Characteristic Bands (cm⁻¹) | 382, 647, 787, 1259, 1472, 1602 | mdpi.com |
| Quantitative Peak (cm⁻¹) | 1472 | nih.govmdpi.com |
| Correlation Coefficient (R²) | 0.99 | nih.gov |
| Application | Rapid screening and quantitative analysis | nih.govmdpi.com |
Near-Infrared (NIR) Spectroscopy for Bulk Material Assessment
Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique widely employed in the pharmaceutical industry for the quality control of raw materials and final products. metrohm.comiomcworld.orgresearchgate.net It measures the absorption of light in the near-infrared region of the electromagnetic spectrum (from about 700 nm to 2500 nm). metrohm.com This technique is particularly well-suited for the bulk material assessment of active pharmaceutical ingredients (APIs) like this compound. iomcworld.org
The primary advantages of NIR spectroscopy include its speed, allowing for real-time measurements, and its ability to analyze samples directly through packaging, such as plastic bags or glass containers. metrohm.comiomcworld.org This capability significantly reduces the risk of cross-contamination and minimizes sample handling. iomcworld.org For bulk material assessment, NIR is used for several key applications:
Identity Confirmation: Verifying the identity of incoming raw materials by comparing their NIR spectrum to a reference spectrum of a known standard. metrohm.comthermofisher.com
Purity Assessment: Detecting impurities or variations between different batches of material. metrohm.com
Quantitative Analysis: Determining the concentration of the API in a mixture, as well as other parameters like moisture content. researchgate.netnirlab.com
The implementation of NIR spectroscopy in a quality control workflow can lead to significant savings in time and cost while increasing productivity. thermofisher.com The technique is recognized by major pharmacopoeias, including the European Pharmacopoeia (2.2.40) and the US Pharmacopeia (USP <1119>), as a valid alternative testing method. metrohm.com
Interactive Data Table 2: Applications of NIR Spectroscopy in Pharmaceutical Bulk Assessment
| Application | Description | Advantages |
|---|---|---|
| Raw Material Identification | Confirms the identity of this compound upon receipt. | Rapid analysis, non-destructive, reduces need for chemical testing. metrohm.comiomcworld.org |
| Blend Uniformity | Monitors the homogeneity of this compound when mixed with excipients. | In-line or at-line monitoring, ensures consistent dosage in final product. metrohm.comnih.gov |
| Moisture Content Analysis | Quantifies the amount of water in the bulk powder. | Fast and requires no sample preparation, critical for stability. researchgate.net |
| Final Product Verification | Assays the final product to confirm the correct API and concentration. | Non-destructive, can be used on finished dosage forms. metrohm.com |
Atomic Absorption Spectroscopy for Trace Element Analysis in Related Compounds
Atomic Absorption Spectroscopy (AAS) is a highly sensitive and specific analytical technique used for the quantitative determination of chemical elements. drawellanalytical.comiajps.com In the context of pharmaceutical manufacturing, AAS is indispensable for detecting and quantifying trace metal impurities in drug substances like this compound. drawellanalytical.com These elemental impurities can originate from raw materials, catalysts used in the manufacturing process, or leaching from equipment. drawellanalytical.comsepscience.com
AAS operates on the principle that atoms in a ground state will absorb light at a specific wavelength when excited. drawellanalytical.com The amount of light absorbed is directly proportional to the concentration of the analyte element. drawellanalytical.com There are two primary methods of atomization in AAS:
Flame Atomic Absorption Spectroscopy (FAAS): The sample is aspirated into a flame to be atomized. This method is robust and suitable for analyzing elements at the parts-per-million (ppm) level. drawellanalytical.com
Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GFAAS): A small sample is placed in a graphite tube, which is then heated electrically to a high temperature to atomize the sample. GFAAS offers significantly higher sensitivity than FAAS, allowing for detection at the parts-per-billion (ppb) level, making it ideal for trace and ultra-trace element analysis. drawellanalytical.comresearchgate.net
Regulatory bodies have established strict guidelines, such as ICH Q3D and USP chapters <232> and <233>, for monitoring elemental impurities in pharmaceutical products. sepscience.com AAS is a key technique used to ensure compliance with these standards, safeguarding the quality and safety of the final drug product. drawellanalytical.comsepscience.com
Interactive Data Table 3: Common Trace Elements Analyzed by AAS in Pharmaceutical Compounds
| Element | Common Source | AAS Technique | Typical Detection Limit |
|---|---|---|---|
| Lead (Pb) | Raw materials, environmental contamination | GFAAS | Low ppb |
| Cadmium (Cd) | Raw materials, environmental contamination | GFAAS | Low ppb |
| Arsenic (As) | Raw materials, reagents | GFAAS with hydride generation | Low ppb |
| Mercury (Hg) | Environmental contamination | Cold Vapor AAS (CV-AAS) | Sub-ppb |
| Copper (Cu) | Catalysts, equipment leaching | FAAS / GFAAS | ppm / ppb |
| Nickel (Ni) | Catalysts, equipment leaching | FAAS / GFAAS | ppm / ppb |
| Zinc (Zn) | Reagents, storage containers | FAAS | ppm |
| Iron (Fe) | Equipment leaching, raw materials | FAAS | ppm |
Molecular and Cellular Pharmacology of S Clenbuterol Hydrochloride Mechanistic Studies
Receptor Binding Kinetics and Thermodynamics
The interaction of (S)-Clenbuterol hydrochloride with β-adrenergic receptors is characterized by a significantly lower affinity and a distinct selectivity profile compared to its (R)-enantiomer. This stereoselectivity is a cornerstone of its pharmacological identity.
Affinity and Selectivity for β-Adrenergic Receptor Subtypes (β1, β2, β3)
Research consistently indicates that the (S)-(+)-enantiomer of clenbuterol (B1669167) possesses a substantially lower binding affinity for β2-adrenergic receptors compared to the (R)-(-)-enantiomer. acs.org In fact, some studies suggest that the (+) form of clenbuterol has no discernible effect on its own at these receptors. nih.gov While specific dissociation constants (Kd) or inhibition constants (Ki) for this compound across all three β-adrenergic receptor subtypes (β1, β2, and β3) are not extensively documented in publicly available literature, the consensus points towards its characterization as the less active enantiomer in terms of typical β-adrenergic agonism. Some evidence even suggests that the S-(+) enantiomer may have a blocking effect on β1-receptors. oup.com
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is used, and its binding is competed with by the unlabeled compound of interest. Studies utilizing these methods have demonstrated that racemic clenbuterol's binding affinity is significantly higher than that of the S-(+)-enantiomer alone, reinforcing the notion that the R-(-)-enantiomer is the primary driver of β2-adrenergic receptor binding. acs.org The lack of extensive, specific radioligand binding data for the (S)-enantiomer likely stems from its low affinity and perceived lack of significant β2-adrenergic activity.
Allosteric Modulation of β-Adrenergic Receptors by (S)-Clenbuterol
Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for the endogenous ligand or other orthosteric ligands. Currently, there is no substantial evidence in the scientific literature to suggest that this compound acts as an allosteric modulator of β-adrenergic receptors. Research into allosteric modulation of these receptors has identified other molecules, but (S)-Clenbuterol is not among them. nih.gov
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
The canonical signaling pathway for β2-adrenergic receptor activation involves the coupling to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Adenylyl Cyclase Activation and Cyclic AMP (cAMP) Production
Given the low affinity of (S)-Clenbuterol for β2-adrenergic receptors, its ability to activate adenylyl cyclase and stimulate the production of cAMP is expected to be minimal to non-existent. Studies focusing on the racemic mixture of clenbuterol show a dose-dependent increase in cAMP levels; however, this effect is predominantly attributed to the (R)-enantiomer. mdpi.comnih.gov One study on the neuroprotective effects of clenbuterol, which are attributed to the (S)-enantiomer, noted that these effects are independent of β2-adrenergic receptors, suggesting that any signaling pathways activated by (S)-Clenbuterol in those contexts may not involve the classical Gs-adenylyl cyclase-cAMP axis.
Protein Kinase A (PKA) Activation and Downstream Targets
Protein Kinase A (PKA) is a primary downstream effector of cAMP signaling. Its activation leads to the phosphorylation of various cellular proteins, mediating the physiological responses associated with β2-adrenergic stimulation. As (S)-Clenbuterol is a weak or inactive agonist at β2-receptors and therefore does not significantly stimulate cAMP production, it is not expected to induce a robust activation of PKA through this pathway. Studies have shown that racemic clenbuterol can lead to the phosphorylation of PKA substrates. sci-hub.se However, this activation is overwhelmingly driven by the (R)-enantiomer's potent stimulation of the β2-adrenergic receptor.
β-Arrestin Recruitment and Receptor Desensitization
Upon activation by an agonist like (S)-Clenbuterol, β2-adrenergic receptors (β2ARs) undergo a conformational change that facilitates their coupling to G proteins, initiating downstream signaling cascades. However, to prevent overstimulation, the cell employs a regulatory mechanism involving G protein-coupled receptor kinases (GRKs) and β-arrestins.
GRKs phosphorylate the activated receptor, which then serves as a docking site for β-arrestin. The binding of β-arrestin to the receptor sterically hinders further G protein coupling, a process known as desensitization. google.com This leads to a dampening of the acute signaling response. Furthermore, β-arrestin promotes the internalization of the receptor from the cell surface into endosomes. google.com This sequestration of receptors further contributes to the desensitization process. Following internalization, receptors can either be dephosphorylated and recycled back to the cell surface, leading to resensitization, or targeted for degradation.
Studies have shown that chronic administration of racemic clenbuterol leads to desensitization of β2AR-mediated responses. In rat aorta, prolonged treatment with clenbuterol decreased the relaxant responses to β-adrenergic agonists and was associated with a marked reduction in cyclic AMP (cAMP) levels. nih.gov This suggests that the desensitization occurs at the level of the β2AR itself, rather than downstream signaling components. nih.gov
Emerging evidence highlights a critical role for β-arrestin 1 in mediating the anabolic effects of clenbuterol in skeletal muscle. In studies using β-arrestin 1 knockout mice, the hypertrophic response to chronic clenbuterol administration was abrogated. nih.gov Furthermore, clenbuterol-stimulated phosphorylation of pro-hypertrophic proteins in primary myoblasts was found to be dependent on the presence of β-arrestin 1. nih.gov This indicates that β-arrestin, in addition to its role in desensitization, can also act as a signal transducer, initiating distinct signaling pathways that contribute to the physiological effects of β2AR activation.
Structure-Activity Relationships (SAR) for β-Adrenergic Receptor Agonism
The interaction between a ligand and its receptor is governed by the three-dimensional structures of both molecules. Structure-activity relationship (SAR) studies aim to elucidate how the chemical structure of a compound, such as (S)-Clenbuterol, relates to its biological activity. For β-adrenergic receptor agonists, key structural features determine the affinity and efficacy of the ligand.
Computational Chemistry and Molecular Docking Studies of (S)-Clenbuterol
Computational chemistry and molecular docking are powerful tools used to predict and analyze the interaction between a ligand and its receptor at the molecular level. nih.govresearchgate.netbohrium.com These methods allow researchers to build three-dimensional models of the ligand-receptor complex and to estimate the binding affinity. semanticscholar.org
Molecular docking studies involve placing a model of the ligand into the binding site of the receptor and calculating the most likely binding pose and energy. nih.govresearchgate.net For (S)-Clenbuterol, these studies would model its interaction with the β2-adrenergic receptor. The process typically involves defining the active site of the receptor and allowing the ligand to flexibly explore different conformations within that site. researchgate.net Scoring functions are then used to rank the different poses based on factors like intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov
While specific molecular docking studies focusing solely on the (S)-enantiomer are not widely available in the provided search results, studies on racemic clenbuterol provide insights into its binding. For instance, a molecular modeling study of clenbuterol with bovine hemoglobin indicated that the binding is thermodynamically favorable and involves hydrophobic interactions and hydrogen bonding. scispace.com Although this is not the β2-adrenergic receptor, it demonstrates the types of interactions clenbuterol can form.
Ligand-Receptor Interaction Modeling
Ligand-receptor interaction modeling aims to provide a detailed picture of the binding of (S)-Clenbuterol to the β2-adrenergic receptor. This involves identifying the key amino acid residues in the receptor's binding pocket that interact with the ligand.
The β2-adrenergic receptor is a G protein-coupled receptor (GPCR) with a characteristic seven-transmembrane helix structure. The binding site for agonists like clenbuterol is located within this transmembrane domain. Molecular modeling can predict the specific interactions, such as hydrogen bonds between the ethanolamine (B43304) group of clenbuterol and serine residues in the fifth transmembrane helix, and interactions between the dichlorinated phenyl ring and hydrophobic pockets within the receptor. scispace.com
Recent research has highlighted the complexity of these interactions, suggesting a two-stage interaction model for β-adrenoceptor ligands with the Gαs C-terminus, which is a key determinant of ligand efficacy. pnas.org The transition of the G protein from an intermediate to a fully coupled interaction with the receptor appears to be a crucial step. pnas.org
Influence of Chiral Center on Receptor Fit and Efficacy
Clenbuterol possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it exists as two enantiomers: (R)-(-)-Clenbuterol and (S)-(+)-Clenbuterol. mdpi.com It is well-established that in a chiral environment, such as a biological receptor, enantiomers can exhibit different pharmacological activities. mdpi.com
For β2-adrenergic agonists, the (R)-enantiomer is generally the more active form, known as the eutomer. mdpi.com Studies on the optical isomers of clenbuterol have shown that the β-adrenergic relaxant response and the desensitization of this response are primarily due to the (L)-isomer, which corresponds to the (R)-enantiomer. nih.gov The (D)-isomer, or (S)-enantiomer, was found to be largely inactive in producing these effects. nih.gov
However, research on the anabolic effects in skeletal muscle has yielded different results. One study found that both enantiomers of clenbuterol had equal anabolic activity in skeletal muscle, and these effects were muscle- and region-specific. researchgate.net Interestingly, while the enantiomers did not affect the ventricular mass to body weight ratio, (S)-Clenbuterol did induce a small but significant increase in ventricular mass. researchgate.net This suggests that the influence of the chiral center on receptor fit and efficacy may be tissue-dependent, with different downstream effects in different cell types.
Cellular and Tissue-Level Effects (Mechanistic Research in In Vitro and Ex Vivo Models)
In vitro (cell culture) and ex vivo (tissue) models are invaluable for dissecting the molecular mechanisms underlying the physiological effects of this compound. These controlled environments allow for detailed investigation of cellular signaling pathways and tissue responses.
Myocyte Hypertrophy and Atrophy Mechanisms in Muscle Cells
Clenbuterol is well-known for its ability to induce skeletal muscle hypertrophy (an increase in muscle cell size) and attenuate muscle atrophy (the wasting away of muscle tissue). researchgate.netahajournals.org These effects are primarily mediated through its action as a β2-adrenergic receptor agonist. researchgate.net
Mechanisms of Hypertrophy:
Akt/mTOR Pathway: The binding of clenbuterol to β2-adrenergic receptors on myocytes activates signaling cascades that are central to muscle growth. One of the key pathways involved is the Akt/mTOR pathway. aimspress.com Activation of this pathway leads to an increase in protein synthesis and a decrease in protein degradation. aimspress.com Studies in rats have shown that clenbuterol treatment increases the activity of p70S6K, a downstream target of mTOR, and reduces the activity of 4E-BP1, an inhibitor of protein translation. aimspress.com
cAMP-Dependent Signaling: As a β2-agonist, clenbuterol increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov This increase in cAMP can activate protein kinase A (PKA), which in turn can modulate various downstream targets involved in muscle growth. aimspress.com A protein called Epac1 (exchange protein directly activated by cAMP 1) has also been identified as an important player in clenbuterol-induced hypertrophy. aimspress.com
IGF-1 Expression: Some research suggests that clenbuterol may exert its anabolic effects by increasing the expression of insulin-like growth factor 1 (IGF-1) in muscle cells. mdpi.com However, other studies have found that the hypertrophic and anti-atrophic effects of clenbuterol are not mediated by the local production of IGF-1 in skeletal muscle. nih.gov
Myostatin Inhibition: Myostatin is a negative regulator of muscle growth. aimspress.com Inhibition of myostatin leads to an increase in muscle mass. aimspress.com While the direct effect of (S)-Clenbuterol on myostatin is not fully elucidated, modulation of pathways that interact with myostatin signaling could contribute to its hypertrophic effects.
Mechanisms of Anti-Atrophy:
Ubiquitin-Proteasome Pathway: Muscle atrophy, particularly during disuse, is largely driven by the ubiquitin-proteasome pathway, which is responsible for the degradation of myofibrillar proteins. nih.gov Clenbuterol has been shown to attenuate muscle atrophy by inhibiting this pathway. nih.gov This effect appears to be muscle-fiber-type specific, with a more pronounced effect in fast-twitch muscles. nih.gov
Akt/FOXO Pathway: The Akt pathway also plays a role in preventing atrophy by phosphorylating and inhibiting the FOXO family of transcription factors. aimspress.com FOXO transcription factors promote the expression of genes involved in muscle atrophy, such as MuRF1 and MAFbx. aimspress.com By inhibiting FOXO, clenbuterol can suppress the expression of these atrophy-related genes. aimspress.com
In Vitro and Ex Vivo Findings:
In vitro studies using C2C12 myotubes, a mouse muscle cell line, have shown that clenbuterol treatment induces the expression of genes associated with exercise, such as Ppargc1a, and enhances mitogenesis and the PI3K-Akt pathway. mdpi.com
Ex vivo studies on isolated skeletal muscles from clenbuterol-treated animals have demonstrated enhanced contractile force. nih.gov
Research on equine leukocytes stimulated ex vivo with bacterial toxins showed that clenbuterol hydrochloride reduced the release of the pro-inflammatory cytokine TNFα in a concentration-dependent manner, suggesting an anti-inflammatory effect that could be relevant in certain muscle-wasting conditions. sconeequinehospital.com.au
Interactive Data Table: Effects of Clenbuterol on Myocytes
| Cellular Process | Key Mediators | Effect of Clenbuterol | References |
| Myocyte Hypertrophy | Akt/mTOR pathway, p70S6K, 4E-BP1, cAMP/PKA, Epac1 | Increased protein synthesis, decreased protein degradation | aimspress.com |
| Myocyte Anti-Atrophy | Ubiquitin-proteasome pathway, Akt/FOXO pathway, MuRF1, MAFbx | Inhibition of protein degradation pathways | aimspress.comnih.gov |
| Gene Expression | Ppargc1a, exercise-associated genes | Induction of genes related to mitochondrial biogenesis and exercise adaptation | mdpi.com |
| Inflammatory Response | TNFα | Reduction in pro-inflammatory cytokine release | sconeequinehospital.com.au |
Adipocyte Lipolysis and Thermogenesis Signaling
This compound exerts significant effects on adipose tissue, primarily through the stimulation of lipolysis and thermogenesis. The underlying mechanism is initiated by its function as a β2-adrenergic agonist.
Upon binding to β2-adrenergic receptors on the surface of adipocytes, clenbuterol triggers a conformational change in the receptor, leading to the activation of the Gs alpha subunit of its associated G-protein. This activation stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic adenosine monophosphate (cAMP). researchgate.net The subsequent elevation of intracellular cAMP levels is a critical step in the signaling cascade.
Increased cAMP leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates key downstream targets, most notably hormone-sensitive lipase (B570770) (HSL). Activated HSL is the primary enzyme responsible for the hydrolysis of stored triglycerides within the adipocyte, breaking them down into free fatty acids and glycerol. researchgate.net This process, known as lipolysis, releases these energy-rich molecules into circulation.
In vitro studies using rat primary adipocytes have confirmed that clenbuterol directly stimulates basal lipolysis. researchgate.netnih.gov The same research also noted a modest decrease in adipogenesis, the process of forming mature fat cells from preadipocytes. nih.gov
Gene Expression Modulation in Target Tissues
This compound and its racemate are known to modulate the expression of a wide array of genes in various tissues, which underlies many of its systemic effects. These changes can impact muscle growth, lipid metabolism, and cellular signaling pathways.
In skeletal muscle, clenbuterol administration triggers a complex transcriptional response. It has been shown to reciprocally alter the expression of two key nuclear receptor co-factors: it decreases the expression of peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis, while increasing the expression of the nuclear corepressor Receptor-Interacting Protein 140 (RIP140). physiology.orgphysiology.org This shift is associated with a transition toward a fast-twitch muscle fiber phenotype. physiology.org Furthermore, clenbuterol treatment in C2C12 myotubes has been shown to acutely increase the expression of genes like Nr4a3, Il6 (Interleukin-6), and Irs2 (Insulin Receptor Substrate 2). mdpi.com In a model of cardiac hypertrophy, clenbuterol was found to upregulate genes associated with integrin-mediated cell adhesion and angiogenesis. researchgate.net
In the liver, clenbuterol modulates genes central to lipid metabolism. It leads to a significant upregulation of hepatic PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and Lipoprotein Lipase (LPL) mRNA expression. researchgate.net Concurrently, it causes a marked decrease in the expression of genes involved in lipogenesis, such as Fatty Acid Synthase (FAS) and Sterol Regulatory Element-Binding Protein 1 (SREBP-1c). researchgate.net The downregulation of SREBP-1c appears to be mediated by the activation and upregulation of the Cyclic AMP Response Element-Binding Protein (CREB1). nih.gov
The following table summarizes key research findings on gene expression modulation by clenbuterol in different tissues.
| Gene | Target Tissue | Effect of Clenbuterol | Finding |
| PGC-1α | Skeletal Muscle | Downregulation | Associated with reduced mitochondrial content and a shift in muscle metabolism. physiology.org |
| RIP140 | Skeletal Muscle | Upregulation | Contributes to the reduction of oxidative phosphorylation gene expression. physiology.orgphysiology.org |
| SREBP-1c | Liver, 293T cells | Downregulation | Inhibits lipogenesis; this effect is mediated by the activation of CREB1. researchgate.netnih.gov |
| FAS | Liver | Downregulation | Reduces fatty acid synthesis, contributing to decreased fat deposition. researchgate.net |
| PPARα | Liver | Upregulation | Enhances fatty acid oxidation. researchgate.net |
| β2-AR | Skeletal Muscle | Downregulation | A feedback mechanism in response to chronic stimulation, particularly in fast-twitch fibers. scispace.com |
| Gadd45g | Skeletal Muscle | Upregulation | Involved in the MAP kinase signaling pathway, which mediates cellular responses to stress. nih.gov |
| Il6, Nr4a3 | Skeletal Muscle | Upregulation | Considered acute exercise-responsive genes, induced within an hour of treatment. mdpi.com |
Mitochondrial Biogenesis and Energy Metabolism Pathways
The influence of this compound on mitochondria is multifaceted, affecting energy metabolism and mitochondrial dynamics, though its role in stimulating mitochondrial biogenesis (MB) is debated and appears to differ from other β2-agonists.
Studies have shown that chronic clenbuterol administration in rats leads to a reduction in mitochondrial content in both red and white skeletal muscle. physiology.org This is accompanied by a decrease in key proteins involved in mitochondrial function, such as those for fatty acid transport (FAT/CD36) and oxidation (β-HAD), as well as pyruvate (B1213749) oxidation (PDHE1α). physiology.org The reduction in mitochondrial content is strongly associated with the downregulation of the master regulator PGC-1α. physiology.org
However, more recent comparative studies have revealed that while clenbuterol effectively increases cAMP, it does not induce mitochondrial biogenesis. nih.govdntb.gov.ua Research comparing clenbuterol to another β2-agonist, formoterol (B127741), found that only formoterol was able to activate the Akt-eNOS signaling pathway, which is necessary for inducing MB. nih.gov This suggests that clenbuterol exhibits biased agonism at the β2-adrenergic receptor; it can activate the Gαs-cAMP pathway but not the Gβγ-PI3K-Akt pathway that leads to MB. nih.govnih.gov
Despite not inducing the creation of new mitochondria, clenbuterol significantly alters energy metabolism pathways. In isolated mitochondria from skeletal muscle, clenbuterol treatment was found to reduce the capacity for palmitate (fatty acid) oxidation in both subsarcolemmal and intermyofibrillar mitochondria. physiology.org Pyruvate oxidation was also found to be reduced, though this effect was confined to the subsarcolemmal mitochondrial subpopulation. physiology.org
The table below details the effects of clenbuterol on key proteins involved in mitochondrial regulation and metabolism.
| Protein/Pathway | Tissue/Organelle | Effect of Clenbuterol | Mechanistic Implication |
| PGC-1α | Skeletal Muscle | Decreased Expression | Master regulator of mitochondrial biogenesis is suppressed. physiology.org |
| Mitochondrial Content | Skeletal Muscle | Decrease | Evidenced by reduced citrate (B86180) synthase and cytochrome-c oxidase activity. physiology.org |
| Palmitate Oxidation | Skeletal Muscle Mitochondria | Decrease | Reduced capacity for fatty acid metabolism in both SS and IMF mitochondria. physiology.org |
| Pyruvate Oxidation | Skeletal Muscle Mitochondria | Decrease | Reduced carbohydrate-derived fuel oxidation, primarily in SS mitochondria. physiology.org |
| Akt/eNOS Phosphorylation | C2C12 cells | No significant increase | Fails to activate the specific signaling pathway required for mitochondrial biogenesis. nih.gov |
| FAT/CD36 | Skeletal Muscle | Decreased Protein Levels | Reduced capacity for fatty acid transport into the mitochondria. physiology.org |
| β-HAD | Skeletal Muscle | Decreased Activity | Reduced capacity for beta-oxidation of fatty acids. physiology.org |
Metabolism and Pharmacokinetics of S Clenbuterol Hydrochloride in Research Models
Absorption, Distribution, and Excretion (ADME) Studies in Animal Models
(S)-Clenbuterol hydrochloride, commonly referred to as clenbuterol (B1669167) in scientific literature, demonstrates significant systemic availability following oral administration in various animal models. Its pharmacokinetic profile is characterized by good absorption, wide distribution into tissues with notable accumulation in specific organs, and slow elimination primarily through renal and fecal routes.
Following oral ingestion, clenbuterol is readily absorbed from the gastrointestinal tract. Studies indicate that the absorption rate is between 70% and 90%. mdpi.com Research in multiple species, including rats, dogs, and rabbits, shows that peak blood concentrations are typically achieved within 1 to 4 hours after oral dosing. fao.orgresearchgate.net In horses, peak plasma concentrations have been observed between 1.5 to 3 hours post-administration. fao.org This efficient absorption suggests that the compound is well-suited for oral administration in research settings. While specific gastrointestinal transporters have not been fully elucidated, the high bioavailability points to effective passive diffusion and/or carrier-mediated transport across the intestinal epithelium. One study in Wistar rats noted that clenbuterol treatment did not have any effects on the digestive absorption of dietary protein. nih.gov
Once absorbed, clenbuterol distributes extensively throughout the body, with concentrations in many tissues exceeding those in the plasma. nih.govnih.gov This indicates significant tissue uptake and accumulation. The highest concentrations are consistently found in the liver, lungs, kidneys, and eyes. nih.govnih.govnih.govnih.gov
In horses administered clenbuterol orally, tissue-to-plasma ratios were notably high in the liver (14.7), lung (5.9), and kidney (3.1) shortly after administration, and these elevated levels were sustained for up to 72 hours. nih.gov The elimination half-life in various tissues ranged from 21.2 to 56.3 hours, significantly longer than the plasma half-life of 10.9 hours. nih.gov A particularly long half-life was observed in the eye fluids (56.9 hours). nih.gov
Similar patterns are seen in other species. In broiler chickens, clenbuterol accumulated above plasma levels in all investigated tissues, including the liver, kidney, muscle, fat, feathers, and eye. nih.gov Studies in veal calves also demonstrated the highest residue levels in the eye, followed by the liver and lung. nih.govnih.gov This pronounced accumulation, especially in pigmented tissues like the eye, is a key characteristic of clenbuterol's distribution profile and contributes to its prolonged elimination. nih.govresearchgate.net
Table 1: Tissue Distribution of Clenbuterol in Horses (0.25 hours post-administration) Data sourced from a study involving oral administration of 1.6 µg/kg twice daily for two weeks. nih.gov
| Tissue | Concentration (ng/g) | Tissue/Plasma Ratio |
| Liver | 16.21 | 14.7 |
| Lung | 6.48 | 5.9 |
| Left Ventricle | 4.99 | 4.6 |
| Kidney | 3.35 | 3.1 |
| Bronchi | 2.56 | 2.3 |
| Right Ventricle | 2.08 | 1.9 |
| Plasma | 1.10 ng/mL | 1.0 |
The primary routes of elimination for clenbuterol and its metabolites are through urine and feces. In studies using radiolabeled clenbuterol in Wistar rats, urine was the major excretion pathway, accounting for approximately 60% of the administered radioactivity over an 8-day period. nih.govnih.gov Fecal excretion accounted for 20% to 30% of the dose, indicating a role for biliary excretion. nih.gov
Metabolic Pathways and Metabolite Identification
Clenbuterol undergoes biotransformation in the liver through both Phase I and Phase II metabolic reactions. nih.govresearchgate.net While a significant portion of the drug is excreted unchanged, several key metabolites have been identified in research models. fao.org The biotransformation is considered relatively slow compared to other β-agonists. fao.org
Phase I metabolism of clenbuterol primarily involves modifications of its amine groups through oxidation and dealkylation. nih.gov The most significant pathway identified in rats is N-oxidation of the primary aromatic amine. nih.govnih.govacs.org
Key Phase I reactions include:
N-Oxidation: This is a major metabolic route, leading to the formation of clenbuterol hydroxylamine (B1172632) ((hydroxyamino)clenbuterol). acs.org This metabolite has been identified as the major one detected in rat urine. nih.govnih.gov Further oxidation can lead to the formation of 4-nitroclenbuterol. nih.govacs.org
N-Dealkylation: Metabolism also occurs via the removal of the tert-butyl group from the secondary amine, although this appears to be a less prominent pathway than N-oxidation. nih.gov
These reactions are catalyzed by microsomal enzymes in the liver, likely involving the cytochrome P450 system. nih.govacs.org
Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion. reactome.orgdrughunter.com For clenbuterol, the primary Phase II reaction observed is sulfate (B86663) conjugation. nih.gov
Sulfation: Sulfate conjugation occurs at the primary amine group, leading to the formation of clenbuterol sulfamate. nih.gov In rats, this metabolite was found to be a major component of the radioactivity excreted in the feces, suggesting it is readily eliminated via the biliary pathway. nih.gov
Glucuronidation: To a lesser extent, glucuronide conjugation has also been reported as a metabolic pathway for clenbuterol. researchgate.net This process involves the attachment of glucuronic acid to the molecule, further enhancing its polarity. youtube.comyoutube.com
These conjugation reactions result in metabolites that are more readily cleared by the kidneys and liver. youtube.com
Table 2: Identified Metabolites of Clenbuterol in Research Models
| Metabolite Name | Metabolic Pathway | Reaction Type |
| Clenbuterol hydroxylamine | Phase I | N-Oxidation |
| 4-Nitroclenbuterol | Phase I | N-Oxidation |
| Clenbuterol sulfamate | Phase II | Sulfation (Sulfate Conjugation) |
In Vitro Metabolite Profiling Using Liver Microsomes or Hepatocytes
In vitro studies utilizing liver microsomes and hepatocytes from various animal species have been instrumental in elucidating the metabolic pathways of clenbuterol. While much of the research has been conducted on the racemic mixture, the findings provide significant insight into the likely metabolic fate of the (S)-enantiomer.
The primary metabolic pathway identified for clenbuterol in rat and bovine liver microsomes is N-oxidation. nih.gov This reaction leads to the formation of a major metabolite, clenbuterol hydroxylamine, and trace amounts of 4-nitro-clenbuterol. nih.gov In bovine liver microsomes, another significant biotransformation is the production of 4-amino-3-5-dichlorobenzoic acid. nih.gov When incubated with liver slices from either rats or cattle, the corresponding glycine (B1666218) conjugate, 4-amino-3,5-dichlorohippuric acid, has been detected. nih.gov
Studies using pig liver microsomes also identified a single polar metabolite, which was determined to be the hydroxylamine derivative of clenbuterol. nih.gov The instability of this metabolite can lead to the detection of corresponding nitroso and nitro derivatives during analysis. nih.gov
It is important to note that these studies were performed on racemic clenbuterol. While they identify the key metabolic reactions, further research focusing specifically on the (S)-enantiomer is required to determine if there are any stereoselective differences in the rates of formation of these metabolites.
Table 1: Identified Metabolites of Clenbuterol in In Vitro Systems
| Metabolite | In Vitro System | Species | Reference |
| Clenbuterol hydroxylamine | Liver microsomes, Liver slices | Rat, Bovine, Pig | nih.govnih.gov |
| 4-Nitro-clenbuterol | Liver microsomes | Rat, Bovine | nih.gov |
| 4-Amino-3,5-dichlorobenzoic acid | Liver microsomes | Bovine | nih.gov |
| 4-Amino-3,5-dichlorohippuric acid | Liver slices | Rat, Bovine | nih.gov |
Isomer-Specific Metabolic Differences
Research into the enantioselective disposition of clenbuterol in rats has revealed significant differences in the pharmacokinetic profiles of the (S)- and (R)-enantiomers. nih.gov These differences are largely attributed to enantioselective protein binding rather than major differences in metabolic pathways. nih.gov
A key finding is the difference in plasma protein binding between the two enantiomers. In rat plasma, the fraction of free (unbound) (+)-S-clenbuterol is 33.1%, which is lower than the 48.8% of free (-)-R-clenbuterol. nih.gov This suggests that a higher proportion of (S)-Clenbuterol is bound to plasma proteins, which can influence its distribution and elimination.
While urinary clearance was found to be the same for both enantiomers, biliary excretion of the (-)-R-enantiomer was higher than that of the (+)-S-enantiomer. nih.gov This indicates a degree of stereoselectivity in the excretory pathways.
Although the primary metabolic pathways are likely the same for both enantiomers, the rate of metabolism may differ due to these pharmacokinetic differences. The higher protein binding of (S)-Clenbuterol could potentially lead to a slower rate of metabolism as less of the free drug is available to metabolic enzymes in the liver.
Pharmacokinetic Modeling in Pre-Clinical Species
Pharmacokinetic modeling is a critical tool for quantifying the absorption, distribution, metabolism, and excretion (ADME) of a drug. For clenbuterol, various models have been applied in preclinical species, though specific data for the (S)-enantiomer is limited.
Compartmental and Non-Compartmental Pharmacokinetic Analysis
Both compartmental and non-compartmental analyses have been used to describe the pharmacokinetics of clenbuterol. Compartmental models, which simplify the body into a series of interconnected compartments, have been applied to data from studies in healthy Chinese volunteers, where a two-compartment model was found to fit the data for racemic clenbuterol. nih.govnih.gov
Non-compartmental analysis (NCA), which makes fewer assumptions about the drug's distribution, has been used to calculate key pharmacokinetic parameters from plasma concentration-time data. A study on the enantioselective disposition of clenbuterol in rats utilized NCA to determine parameters for both the (S)- and (R)-enantiomers. nih.gov
Table 2: Non-Compartmental Pharmacokinetic Parameters of (S)-Clenbuterol and (R)-Clenbuterol in Rats Following Intravenous Administration of Racemic Clenbuterol
| Parameter | (+)-S-Clenbuterol | (-)-R-Clenbuterol | Reference |
| Volume of distribution (Vd) | 4.14 L/kg | 9.17 L/kg | nih.gov |
| Total body clearance (CL) | 11.5 mL/min/kg | 13.5 mL/min/kg | nih.gov |
These data clearly demonstrate a significant difference in the volume of distribution between the two enantiomers, with (R)-Clenbuterol having a much larger volume of distribution. nih.gov The total body clearance of (R)-Clenbuterol was also found to be significantly higher than that of (S)-Clenbuterol. nih.gov
Population Pharmacokinetics in Research Animal Cohorts
Population pharmacokinetics is a powerful approach that allows for the analysis of sparse data collected from a larger group of individuals to understand the sources of variability in drug concentrations. This methodology is particularly useful in veterinary medicine for optimizing dosing regimens and ensuring food safety. shewaya.comnih.gov
Half-Life Determination and Clearance Rates
The elimination half-life (t½) and clearance (CL) are fundamental pharmacokinetic parameters that describe the rate at which a drug is removed from the body. Studies in various animal models have determined these parameters for racemic clenbuterol.
In rats administered clenbuterol hydrochloride orally, the plasma half-life was approximately 30 hours. nih.gov In rabbits, the half-life was shorter, at around 9 hours. nih.gov Studies in veal calves have shown that the elimination of clenbuterol does not follow simple first-order kinetics, with an initial rapid decline in urine concentration having a half-life of 10 hours, followed by a slower elimination phase with a half-life of about 2.5 days. nih.gov
As previously mentioned in the non-compartmental analysis section, a study in rats provided specific clearance rates for the individual enantiomers. The total body clearance for (+)-S-Clenbuterol was 11.5 mL/min/kg, while for (-)-R-Clenbuterol it was 13.5 mL/min/kg. nih.gov These findings highlight the importance of studying the individual enantiomers to fully understand the disposition of the drug.
Table 3: Elimination Half-Life of Racemic Clenbuterol in Different Species
| Species | Half-Life | Reference |
| Rat | ~30 hours | nih.gov |
| Rabbit | ~9 hours | nih.gov |
| Veal Calf (urine) | 10 hours (initial), ~2.5 days (terminal) | nih.gov |
Forensic and Regulatory Science Applications of S Clenbuterol Hydrochloride Research
Methodological Development for Trace Detection in Biological Matrices
The detection of (S)-Clenbuterol hydrochloride at very low concentrations is a significant challenge for analytical scientists. nih.gov Because the substance is potent, even minute quantities can be effective, requiring highly sensitive instrumentation and sophisticated sample preparation techniques to isolate the analyte from interfering substances in biological samples. nih.govresearchgate.net Methodological advancements are centered on improving limits of detection (LOD) and quantification (LOQ), enhancing specificity, and minimizing sample volume requirements. nih.gov
Urine and hair are key matrices for detecting this compound, each offering distinct advantages for doping control and forensic toxicology.
Urine Analysis: Urine is the most common matrix for routine doping control due to non-invasive collection and relatively high concentrations of the parent drug and its metabolites. mdpi.com Modern analytical methods have achieved extremely low detection limits in urine. Gas chromatography-mass spectrometry (GC-MS) based methods, particularly when coupled with tandem mass spectrometry (GC-MS/MS) or high-resolution mass spectrometry (GC-HRMS), offer high sensitivity and specificity. oup.com For instance, one study compared different mass spectrometric techniques and found the LOD for clenbuterol (B1669167) in human urine to be 2 ng/mL by GC-MS in selected ion monitoring (SIM) mode, 0.06 ng/mL by GC-HRMS, and as low as 0.03 ng/mL by GC-MS/MS. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has also become a primary technique, as it often requires less sample preparation and avoids the need for derivatization steps common in GC-MS analysis. nih.govmdpi.com
Hair Analysis: Hair provides a longer detection window, offering a retrospective timeline of exposure that can span months to years, depending on the length of the hair shaft. wada-ama.orgresearchgate.net This is particularly useful for investigating long-term or past use. (S)-Clenbuterol, a basic and lipophilic compound, incorporates well into the hair matrix, primarily through melanin (B1238610) binding. wada-ama.org Analytical methods for hair require digestion of the hair protein structure, followed by extraction and analysis, typically using highly sensitive techniques like GC-HRMS or LC-MS/MS. wada-ama.orgnih.gov Research has demonstrated the ability to detect clenbuterol in hair at picogram per milligram (pg/mg) levels. A sensitive LC-MS/MS method was developed with a detection limit of 0.02 pg/mg. wada-ama.org Another study using GC-HRMS established a detection limit of approximately 2-4 ng/g (or 2-4 pg/mg) in 25-50 mg hair samples, successfully detecting clenbuterol up to six months after administration. nih.gov
Table 1: Comparison of Detection Limits for Clenbuterol in Urine and Hair
| Analytical Technique | Matrix | Limit of Detection (LOD) | Source |
|---|---|---|---|
| GC-MS (SIM) | Urine | 2.0 ng/mL | oup.com |
| GC-HRMS | Urine | 0.06 ng/mL | oup.com |
| GC-MS/MS | Urine | 0.03 ng/mL | oup.com |
| LC-MS/MS | Hair | 0.02 pg/mg | wada-ama.org |
Blood Analysis: Blood, serum, and plasma are valuable for determining recent use of this compound, as peak concentrations are typically reached within hours of administration. oup.com Sample preparation for blood matrices often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. nih.govnih.gov For example, a high-performance liquid chromatographic (HPLC) method for chiral separation of clenbuterol enantiomers in human plasma utilized an LLE procedure with 10% (±)-2-butanol/isopropyl ether under alkaline conditions. nih.gov Enzyme-linked immunosorbent assays (ELISA) have also been used for rapid screening of plasma and serum, sometimes without extensive sample preparation, though chromatographic methods are preferred for confirmation due to their higher specificity. nih.govoup.com
Tissue Analysis: In the context of food safety and animal residue monitoring, tissues such as muscle and liver are primary targets for analysis. nih.govappertani.org Sample preparation is more complex due to the high fat and protein content. Procedures typically involve homogenization of the tissue, followed by solvent extraction. Ethyl acetate (B1210297) has been shown to be an effective extraction agent for clenbuterol in pork. mdpi.com Further cleanup steps, such as SPE, are often necessary to remove interfering substances before analysis by methods like LC-MS/MS. nih.gov A study on beef sausages developed a UHPLC-MS/MS method with a lower limit of quantification (LLOQ) of 10 pg/g. nih.gov Another method for animal tissues achieved a detection limit of 0.5 µg/kg using HPLC with ultraviolet and electrochemical detection after a three-step pretreatment process. nih.gov
A significant challenge in the analysis of biological samples is the "matrix effect," where components of the sample other than the analyte of interest interfere with the measurement, potentially causing signal suppression or enhancement. nih.govnim.ac.cn This can lead to inaccurate quantification. In urine and serum, matrix components can cause non-specific binding to sensor surfaces in immunoassays or interfere with the antigen-antibody interaction. nih.gov Studies have shown that factors like buffer pH and salt concentration can significantly affect this interference. nih.gov In chromatography, co-eluting matrix components can affect the ionization efficiency of the analyte in the mass spectrometer source. oup.com
Several strategies are employed to mitigate matrix effects:
Sample Preparation: Techniques like ultra-filtration can efficiently prevent non-specific binding from urine and serum samples. nih.govresearchgate.net SPE and LLE are crucial for cleaning up samples and removing a large portion of interfering compounds. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analyte and interfering matrix components can significantly weaken the matrix effect. nim.ac.cn
Use of Internal Standards: The use of a stable isotope-labeled internal standard (e.g., clenbuterol-d9) is a common and effective way to compensate for matrix effects, as the internal standard behaves similarly to the analyte during extraction and ionization. mdpi.com
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix helps to cancel out the matrix effect, leading to more accurate quantification. nim.ac.cn
Application in Food Animal Residue Monitoring
The illegal use of this compound as a growth promoter in livestock poses a significant risk to public health and international trade. appertani.orgeujournal.org Regulatory bodies worldwide have therefore implemented stringent monitoring programs to detect its residues in meat and animal products. laborundmore.com The focus of these programs is to ensure that food products are safe for consumption and comply with established maximum residue limits (MRLs).
To facilitate international trade and ensure a consistent level of consumer protection, there is a global effort to harmonize testing protocols for veterinary drug residues like clenbuterol. This involves establishing agreed-upon MRLs and standardized analytical methods. Organizations like the Food and Agricultural Organization of the United Nations (FAO) and the World Health Organization (WHO), through the Codex Alimentarius Commission, recommend MRLs for clenbuterol. eujournal.org For example, the FAO stipulates MRLs for clenbuterol in bovine tissues of 0.2 µg/kg for muscle and fat, and 0.6 µg/kg for liver and kidney. nih.govresearchgate.net
The European Union also has established MRLs and promotes the harmonization of control methods among its member states through networks like the Customs Laboratories European Network (CLEN). eujournal.orgeuropa.eu This network works to ensure the uniform application of controls by validating and standardizing the analytical methods used by customs laboratories across Europe. europa.eu The development of such harmonized protocols ensures that analytical results are comparable across different laboratories and countries, which is essential for managing food safety alerts and trade disputes.
Table 2: International Maximum Residue Limits (MRLs) for Clenbuterol in Bovine Tissues
| Organization | Tissue | MRL (µg/kg) | Source |
|---|---|---|---|
| FAO/WHO (Codex Alimentarius) | Muscle | 0.2 | eujournal.org |
| FAO/WHO (Codex Alimentarius) | Fat | 0.2 | nih.gov |
| FAO/WHO (Codex Alimentarius) | Liver | 0.6 | nih.goveujournal.org |
| FAO/WHO (Codex Alimentarius) | Kidney | 0.6 | nih.gov |
| European Union | Muscle | 0.1 | eujournal.org |
To ensure the reliability and accuracy of laboratories involved in residue monitoring, proficiency testing (PT) schemes are essential. europa.eu These schemes involve a coordinating body sending identical, well-characterized samples to multiple laboratories for analysis. The laboratories are unaware of the analyte concentration and their results are compared against the known value and against the results of other participants.
Surveillance Programs and Data Analysis Methodologies
Regulatory bodies and anti-doping agencies worldwide have established comprehensive surveillance programs to monitor the illicit use of clenbuterol in both food production and sports. These programs are critical for ensuring food safety and fair athletic competition. In regions like the European Union, Mexico, and China, government agencies conduct routine and random sampling of animal-derived food products to detect clenbuterol residues. researchgate.netnih.govresearchgate.netcore.ac.uk For instance, Mexico's National Service for Agro-Alimentary Public Health, Safety and Quality (SENASICA) operates programs to certify meat producers and processors, involving thousands of samples annually to detect the illegal use of clenbuterol in cattle feed. researchgate.net Similarly, despite being banned in China since 1997, frequent food safety incidents have necessitated robust monitoring systems to combat its continued illegal use driven by economic incentives. core.ac.uk
The analytical methodologies employed in these surveillance programs typically follow a two-tiered approach: an initial screening followed by a confirmation.
Screening Methods: Enzyme-Linked Immunosorbent Assays (ELISA) are frequently used for initial screening due to their high throughput and cost-effectiveness, allowing for the rapid analysis of a large number of samples. eujournal.org
Confirmatory Methods: Samples that test positive during screening are subjected to more sophisticated and definitive confirmatory analysis. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and, more commonly, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) are employed. nih.goveujournal.orgthermofisher.com These methods offer high sensitivity and specificity, allowing for the unequivocal identification and quantification of clenbuterol, even at trace levels in complex matrices like urine and animal tissue. laborundmore.com The World Anti-Doping Agency (WADA) requires these highly sensitive methods, which can achieve detection limits of just a few picograms per milliliter (pg/mL). laborundmore.com
Data analysis in these programs involves comparing the detected concentrations against established thresholds. For food safety, this is the Maximum Residue Limit (MRL), which, as stipulated by organizations like the Food and Agricultural Organization of the United Nations (FAO), can be as low as 0.2 µg/kg for muscle and fat. nih.gov In sports anti-doping, there is no threshold; any detected amount of clenbuterol results in an adverse analytical finding. laborundmore.com Statistical analysis is applied to surveillance data to monitor trends, identify high-risk areas or producers, and inform regulatory action. For anti-doping, statistical models are being developed that incorporate both the concentration of clenbuterol and its enantiomeric ratio to better assess the likelihood of contamination versus illicit use. wada-ama.org
| Methodology | Primary Use | Key Characteristics | Typical Limit of Detection (LOD) / Quantification (LOQ) |
|---|---|---|---|
| ELISA (Enzyme-Linked Immunosorbent Assay) | Screening | High throughput, cost-effective, suitable for large-scale monitoring. eujournal.org | ~0.1 µg/kg in meat samples. eujournal.org |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Confirmation | High specificity, requires derivatization of the analyte. nih.gov | LOD of 0.1 ng/mL in urine. |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Confirmation | High sensitivity and specificity, no derivatization needed, widely used in anti-doping. thermofisher.comlaborundmore.com | As low as 2-5 pg/mL in urine and 10 pg/g in meat. laborundmore.comnih.gov |
Research on Endogenous and Exogenous Sources of Clenbuterol Analogs
Clenbuterol is a purely synthetic compound and thus has no natural or endogenous sources in humans or animals. Forensic research, therefore, focuses on distinguishing between two different exogenous sources: the deliberate, illicit administration of pharmaceutical preparations and the unintentional ingestion from consuming contaminated meat. This distinction is crucial in both food safety investigations and anti-doping cases where athletes may face sanctions. nih.gov
A primary focus of forensic research has been the development of analytical strategies to differentiate between direct clenbuterol abuse and unintentional consumption via contaminated food. wada-ama.org The most promising methodology is based on the analysis of the stereoisomeric or enantiomeric composition of clenbuterol. nih.govnih.gov
(S)-Clenbuterol is one of two enantiomers, the other being R-(-)-clenbuterol. Pharmaceutical products containing clenbuterol are manufactured and administered as a racemic mixture, meaning they contain an equal 1:1 ratio of the S-(+) and R-(-) enantiomers. wada-ama.org However, when a racemic mixture is administered to livestock, pharmacokinetic and pharmacodynamic processes can lead to differential accumulation and elimination of the two enantiomers in animal tissues. nih.gov Research has shown that meat from animals treated with clenbuterol often contains a non-racemic mixture, frequently enriched with the R-(-) enantiomer. wada-ama.org
This altered enantiomeric ratio serves as a potential biomarker. If analysis of a human urine sample reveals a clenbuterol ratio that deviates significantly from the 1:1 ratio found in pharmaceutical products, it can support a claim of ingestion from a contaminated meat source. nih.govnih.gov WADA-funded research has been instrumental in developing and validating sensitive analytical methods, such as Ultra-High-Performance Liquid Chromatography (UHPLC-MS/MS) and Supercritical Fluid Chromatography (SFC-MS/MS), capable of separating and quantifying the individual enantiomers at ultra-trace levels. wada-ama.orgnih.gov
Studies have demonstrated that the S/R ratio in meat from treated animals is different from the 1:1 ratio of pharmaceutical preparations. wada-ama.org Subsequent human administration trials have shown that this distinct ratio from meat can be reflected in the urine of the consumer. wada-ama.orgnih.gov While promising, the enantiomeric composition in meat can be highly variable depending on the animal species and specific tissue, requiring careful interpretation. nih.govnih.gov
| Source of Clenbuterol | Matrix | Typical S/R Enantiomeric Ratio | Implication |
|---|---|---|---|
| Pharmaceutical Preparations | Tablets/Solutions | ~1.0 (Racemic Mixture). wada-ama.org | Indicates direct administration of a manufactured drug product. |
| Contaminated Meat (Bovine) | Meat/Liver | Variable, often < 1.0 (R-enantiomer enriched). wada-ama.orgwada-ama.org | Suggests the clenbuterol source is from animal tissue where metabolic processing has occurred. |
| Human Urine (Post-Pharmaceutical Use) | Urine | >1.0 in some studies. wada-ama.org | Consistent with metabolism following illicit administration. |
| Human Urine (Post-Contaminated Meat) | Urine | <1.0 in some studies. wada-ama.orgwada-ama.org | Consistent with ingestion and metabolism of clenbuterol from a contaminated food source. |
Stable Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the origin of chemical compounds by measuring the relative abundance of their stable isotopes (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H). The specific isotopic signature of a compound can provide clues about its geographical origin, the raw materials used in its synthesis, and the specific manufacturing process employed. This methodology is considered the definitive technique in anti-doping to distinguish between endogenous production and exogenous administration of steroids.
In the context of synthetic compounds like this compound, IRMS could theoretically be applied to differentiate between clenbuterol synthesized by different illicit laboratories. Variations in the isotopic ratios of the precursor chemicals and solvents used in different synthetic routes would result in a final product with a distinct isotopic fingerprint. This could be invaluable for forensic intelligence, helping to trace distribution networks and identify specific manufacturing sources.
However, while the application of IRMS for clenbuterol source determination is a logical extension of its use for other substances, specific, validated methodologies for this purpose are not widely documented in peer-reviewed scientific literature. Current isotopic analysis related to clenbuterol has focused on techniques like Gas Chromatography-Mass Spectrometry with Negative Ion Chemical Ionization (GC-NCI-MS), which can identify the characteristic chlorine isotope pattern to confirm the molecule's identity rather than determine its origin. american.edu Therefore, the use of IRMS for clenbuterol remains a potential and developing area of forensic research rather than a routine analytical tool.
Environmental Fate and Ecotoxicological Research of S Clenbuterol Hydrochloride
Environmental Persistence and Degradation Pathways
Photodegradation Studies in Aquatic Systems
Photodegradation, the breakdown of compounds by light, can be a significant removal mechanism for contaminants in sunlit surface waters. Research has shown that racemic clenbuterol (B1669167) hydrochloride is susceptible to degradation under photolytic conditions in a liquid state researchgate.net. One study indicated that the drug was found to be labile under such conditions, suggesting that sunlight could contribute to its degradation in aquatic environments researchgate.net. However, specific studies detailing the photodegradation rates, quantum yields, and transformation products of (S)-Clenbuterol hydrochloride in various aquatic systems are not available in the reviewed literature. Without such studies, it is difficult to quantify the importance of photodegradation as a fate process for this specific enantiomer.
Microbial Degradation in Soil and Water
Microbial degradation is a key process that determines the fate of many organic contaminants in soil and water. Microorganisms can use chemical compounds as a source of carbon and energy, leading to their breakdown and removal from the environment. There is a notable lack of research specifically investigating the microbial degradation of this compound. While the biodegradation of other pharmaceutical compounds has been studied extensively, this knowledge cannot be directly extrapolated to this compound due to the specificity of microbial enzymes. It is known that clenbuterol enantiomers exhibit different biological behaviors and biodegradation characteristics nih.gov. This suggests that microbial degradation could be enantioselective, with microorganisms preferentially degrading one enantiomer over the other. However, without dedicated studies, the specific microbial pathways, the types of microorganisms involved, and the rate of degradation of this compound in soil and water remain unknown.
Hydrolysis Rates and Mechanisms
Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. It can be an important degradation pathway for certain chemical compounds in aquatic environments. Studies on the stability of racemic clenbuterol have indicated its relative stability in aqueous solutions under certain conditions. For instance, clenbuterol is reported to be stable in boiling water nih.gov. However, it has been shown to be labile under alkaline conditions researchgate.net. This suggests that pH-dependent hydrolysis could play a role in its degradation in alkaline aquatic environments. Specific data on the hydrolysis rates and the precise mechanisms for this compound across a range of environmental pH values are not available.
Occurrence and Distribution in Environmental Compartments
The presence and distribution of a contaminant in the environment are indicative of its usage, disposal, and persistence. Data on the environmental occurrence of this compound is extremely limited.
Detection in Wastewater Treatment Plant Effluents
Wastewater treatment plants (WWTPs) are a primary conduit for pharmaceuticals and their metabolites to enter the aquatic environment. Given that clenbuterol is excreted from humans and animals, its presence in WWTP influents is expected. However, monitoring studies specifically targeting this compound in WWTP effluents are not documented in the available scientific literature. The efficiency of WWTPs in removing racemic clenbuterol and any potential for enantiomeric enrichment during the treatment process are unknown.
Soil and Sediment Contamination Profiles
Contamination of soil and sediment can occur through the application of biosolids from WWTPs, irrigation with treated wastewater, or direct excretion from grazing animals. There is a significant lack of data on the contamination profiles of this compound in soil and sediment. The illegal use of clenbuterol in livestock has led to concerns about contamination of agricultural lands laborundmore.comnih.gov. However, these concerns have primarily focused on the detection of the parent compound in animal tissues and products rather than its environmental reservoirs. The potential for enantiomer-specific sorption and persistence in soil and sediment matrices has not been investigated.
Research on Ecotoxicological Effects on Non-Target Organisms
The potential for pharmaceuticals to exert toxic effects on non-target organisms is a key component of their environmental risk profile. However, research specifically investigating the ecotoxicological effects of this compound on non-target organisms is exceedingly scarce.
There is a notable absence of published studies on the ecotoxicological effects of this compound on standard aquatic test organisms such as algae, Daphnia, and fish larvae. These organisms represent different trophic levels and are fundamental to aquatic ecosystem health. Ecotoxicological studies on these organisms typically assess endpoints such as inhibition of growth (algae), immobilization and reproductive effects (Daphnia), and mortality and developmental effects (fish larvae) to determine the concentrations at which the substance causes harm.
Without such studies for this compound, it is not possible to determine its potential to harm aquatic life or to establish environmentally safe concentrations. Safety data sheets for Clenbuterol hydrochloride often state that the environmental impact of the product has not been fully investigated pharmacopoeia.com.
While information on aquatic ecotoxicity is lacking, some research has been conducted on the effects of racemic clenbuterol on a model soil invertebrate, the nematode Caenorhabditis elegans. It is important to note that this research was not specific to the (S)-enantiomer.
A study investigating the in vivo toxicity of clenbuterol found that both acute and prolonged exposure could negatively impact the nematodes. The researchers observed reductions in brood size and locomotion, as well as induced intestinal autofluorescence and the production of reactive oxygen species (ROS), indicating oxidative stress nih.gov. Although acute exposure did not result in lethality, prolonged exposure to a concentration of 10 µg/L was found to reduce the lifespan of the nematodes nih.gov.
The following tables summarize the key findings from this study on the effects of racemic clenbuterol on C. elegans.
Table 1: Effect of Acute Exposure to Racemic Clenbuterol on C. elegans Brood Size and Locomotion
| Concentration (mg/L) | Effect on Brood Size | Effect on Locomotion |
|---|---|---|
| 0.01 - 0.1 | No significant alteration | No significant alteration |
| > 1 | Significant reduction | Significant decrease |
Data sourced from Zhuang et al., 2014 nih.gov
Table 2: Effect of Prolonged Exposure to Racemic Clenbuterol on C. elegans Brood Size and Locomotion
| Concentration (µg/L) | Effect on Brood Size | Effect on Locomotion |
|---|---|---|
| 0.01 | No significant alteration | Significant decrease |
| > 0.1 | Significant reduction | Significant decrease |
Data sourced from Zhuang et al., 2014 nih.gov
These findings suggest that clenbuterol has the potential to be toxic to soil invertebrates. However, the specific contribution of the (S)-enantiomer to this toxicity is unknown. Further research is needed to determine if there are enantiomer-specific differences in the toxicity of clenbuterol to soil-dwelling organisms.
Emerging Research Directions and Future Methodological Advancements for S Clenbuterol Hydrochloride Studies
Development of Novel Biosensors with Enhanced Sensitivity and Selectivity
The development of novel biosensors for the detection of clenbuterol (B1669167), including its (S)-enantiomer, is a significant area of research, driven by the need for rapid, sensitive, and selective analytical tools. Current research focuses on various platforms, including electrochemical immunosensors and surface plasmon resonance (SPR) biosensors, to achieve lower detection limits and higher specificity. nih.govnih.govresearchgate.net
Electrochemical immunosensors, for instance, have been developed using modified screen-printed carbon electrodes. One such sensor utilized a composite of poly(3,4-ethylenedioxythiophene) and graphene oxide (PEDOT/GO) to enhance performance. nih.gov Another approach involved a composite of PEDOT and multi-walled carbon nanotubes (MWCNT) to improve electrochemical properties and provide ample binding sites for antibodies. nih.gov These sensors often employ a competitive immunoassay format and have demonstrated high sensitivity and reproducibility. nih.govnih.gov
Surface Plasmon Resonance (SPR) biosensors offer another highly sensitive, label-free detection method. researchgate.netnih.gov Research in this area has focused on overcoming interference from complex matrices like urine by developing effective sample pretreatment methods. nih.gov Dual-readout immunochromatography assays based on magnetic nanotags have also been proposed, allowing for both rapid colorimetric screening and sensitive Surface-Enhanced Raman Scattering (SERS) quantification. mdpi.com
A critical future direction is the development of enantioselective biosensors capable of distinguishing between the (R)- and (S)-enantiomers of clenbuterol. While many current biosensors detect total clenbuterol, the differing pharmacological activities of the enantiomers necessitate methods that can selectively quantify (S)-Clenbuterol hydrochloride.
Table 1: Comparison of Novel Biosensor Technologies for Clenbuterol Detection
| Biosensor Type | Platform | Key Features | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| Electrochemical Immunosensor | PEDOT/GO Modified SPCE | High sensitivity, good stability | Not specified | nih.gov |
| Electrochemical Immunosensor | PEDOT/MWCNT Modified SPCE | Enhanced charge transfer, high surface area | Not specified | nih.gov |
| Electrochemical Immunosensor | Sol-gel with ZnO nanoparticles | Wide linear range, good accuracy | 0.12 ng/mL | electrochemsci.org |
| Colorimetric/SERS ICA | Magnetic Nanotags (Fe3O4@Au) | Dual-readout, high sensitivity, simultaneous analysis | pg mL⁻¹ level (SERS) | mdpi.com |
| SPR Immunosensor | - | Real-time, label-free, high sensitivity | < 2 µg/L | researchgate.net |
Note: LODs can vary based on the sample matrix and specific experimental conditions. SPCE: Screen-Printed Carbon Electrode; ICA: Immunochromatographic Assay.
Integration of Omics Technologies (Proteomics, Metabolomics) to Elucidate Downstream Effects
Omics technologies, such as proteomics and metabolomics, are powerful tools for obtaining a comprehensive understanding of the downstream biological effects of this compound. These approaches allow for the large-scale study of proteins and metabolites, providing insight into the molecular pathways modulated by the compound.
A metabolomic investigation of porcine muscle and fatty tissue following clenbuterol administration identified significant alterations in metabolites related to fatty acid and amino acid metabolism. daneshyari.com In muscle tissue, 15 metabolites were found to be significantly different, while 13 potential biomarkers were identified in fatty tissue. Key metabolites like glycerol, phenylalanine, and leucine (B10760876) were commonly affected in both tissues, suggesting a role in the energy reassignment induced by clenbuterol. daneshyari.com
Similarly, studies on gene expression have shown that clenbuterol administration can alter the abundance of various mRNAs in skeletal muscle. nih.gov Such transcriptomic data, when integrated with proteomic and metabolomic findings, can create a multi-layered view of the compound's mechanism of action, from gene transcription to protein function and metabolic output. For example, clenbuterol has been shown to affect the expression of atrophic genes and induce phosphorylation of mTOR, a key regulator of muscle growth. nih.govresearchgate.net It also alters mitochondrial morphology and the levels of regulatory proteins involved in mitochondrial fusion and fission. nih.gov
Future research will likely focus on integrating these different omics datasets to construct detailed models of the signaling networks affected by (S)-Clenbuterol. This systems biology approach will be crucial for fully elucidating its downstream effects and identifying potential biomarkers of exposure or effect.
Advanced Imaging Techniques for Tissue Distribution and Receptor Mapping
Understanding the tissue distribution of this compound and its interaction with its target, the β2-adrenergic receptor, is fundamental to understanding its pharmacological profile. Advanced imaging techniques are emerging as critical tools for visualizing these processes at high resolution.
Live-cell imaging using fluorescently-tagged proteins has been employed to study the dynamics of the β2-adrenergic receptor. nih.gov Techniques like fluorescence microscopy allow researchers to visualize receptor internalization and trafficking patterns upon stimulation. nih.govresearchgate.net Studies have revealed that β2-adrenergic receptors are localized to specific microdomains within heart muscle cells, such as the T-tubules, and that their distribution can change with expression levels. nih.gov
Future advancements will likely involve the use of more sophisticated imaging modalities, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), with radiolabeled (S)-Clenbuterol or its analogs. These non-invasive techniques could enable the in vivo visualization of drug distribution and receptor occupancy in whole organisms, providing invaluable pharmacokinetic and pharmacodynamic data. High-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and photoactivated localization microscopy (PALM), could further refine receptor mapping at the single-molecule level.
Artificial Intelligence and Machine Learning Applications in Analytical Chemistry and SAR Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research, with significant applications in the study of chiral compounds like this compound. These computational tools can analyze complex datasets to predict biological activity and optimize analytical methods.
In analytical chemistry, ML algorithms can enhance the performance of detection methods. For example, they can be used to process sensor data, improve signal-to-noise ratios, and identify patterns that may not be apparent with traditional analysis.
Table 2: Examples of Machine Learning Models in Enantioselectivity Prediction
| Model Type | Application | Performance Metric | Reference |
|---|---|---|---|
| Deep Neural Network (DNN) | Asymmetric C-H activation reactions | Test RMSE of 6.3 ± 0.9% ee | rsc.org |
| Kernel Ridge Regression (KRR) | Asymmetric organocatalysis | MAE of 0.25 kcal mol⁻¹ in activation energy prediction | nih.gov |
| - | Hypervalent iodine(III) catalysis | R² of 0.84 on test set | chinesechemsoc.org |
Note: RMSE: Root Mean Square Error; MAE: Mean Absolute Error; R²: Coefficient of Determination.
Green Chemistry Approaches for Sustainable (S)-Clenbuterol Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to develop more sustainable and environmentally friendly manufacturing processes. For a chiral compound like this compound, this involves developing stereoselective synthetic routes that minimize waste, reduce energy consumption, and use less hazardous reagents.
A key focus of green chemistry in this context is biocatalysis, which uses enzymes or whole microorganisms to perform chemical transformations with high selectivity. openaccessgovernment.orgacs.org Enzymes such as transaminases, amine dehydrogenases, and oxidases are being engineered to synthesize chiral amines, which are the core structural motif of clenbuterol. nih.govmdpi.com These biocatalytic methods often operate under mild conditions (e.g., in water at room temperature) and can achieve very high enantiomeric excess (>99% ee), eliminating the need for chiral separation steps that are common in traditional chemical synthesis. nih.govuva.nl
For example, researchers have developed engineered E. coli strains capable of the stereoselective bioamination of prochiral ketones to produce chiral amines. acs.orguva.nl These methods represent a significant advance in sustainable synthetic chemistry. acs.org Chemoenzymatic approaches, which combine enzymatic reactions with traditional chemical steps, have also been successfully used to create enantiopure precursors for (R)-clenbuterol. mdpi.com One reported synthesis route for clenbuterol hydrochloride is noted for being a "Green chemistry" approach, utilizing sodium borohydride (B1222165) in water/methanol (B129727). chemicalbook.com
Future advancements will focus on discovering and engineering more robust and efficient enzymes, developing continuous flow processes, and utilizing renewable starting materials to further enhance the sustainability of (S)-Clenbuterol synthesis.
Exploration of (S)-Clenbuterol Analogs with Modified Pharmacological Profiles
The exploration of analogs of (S)-Clenbuterol is a classic medicinal chemistry approach to improve its pharmacological profile. By systematically modifying the chemical structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how different functional groups influence the molecule's interaction with the β2-adrenergic receptor. uomustansiriyah.edu.iq
The core structure of clenbuterol consists of a dichlorinated aniline (B41778) ring, a chiral amino alcohol side chain, and a bulky tert-butyl group on the nitrogen atom. Each of these components can be modified to create analogs. For instance, altering the substituents on the aromatic ring can affect binding affinity and selectivity for different adrenergic receptor subtypes. Modifications to the alkyl group on the nitrogen can influence potency and duration of action. The stereochemistry of the hydroxyl group is known to be critical for its activity.
Non-Invasive Sampling Techniques for Monitoring in Research Settings
The ability to monitor compound levels without invasive procedures is highly desirable in research settings. Non-invasive sampling techniques offer a way to collect biological specimens with minimal discomfort, allowing for more frequent sampling and improved participant compliance in studies.
For clenbuterol, hair analysis has been established as a reliable and non-invasive method for evaluating long-term exposure. nih.govresearchgate.net Clenbuterol incorporates into the hair shaft, providing a historical record of exposure that can be detected months after administration. nih.gov This technique is particularly useful for monitoring in livestock and for forensic purposes. nih.govresearchgate.net
Other promising non-invasive or minimally invasive techniques are being explored. Dried blood spots (DBS), which involve collecting a small amount of blood from a finger prick, have been investigated as a suitable method for detecting clenbuterol, taking advantage of its long half-life. clinicaltrials.gov The development of quantitative volumetric dried urine spots (qDUS) coupled with advanced analytical techniques like capillary electrokinetic chromatography-tandem mass spectrometry (CEKC-MS/MS) also allows for accurate and stable sample collection and analysis. unibo.it
Future research will likely focus on developing methods for detecting (S)-Clenbuterol in other non-invasive matrices, such as saliva or exhaled breath, and on creating point-of-care devices that can provide rapid results in research settings. vettimes.com The monitoring of veterinary drugs in general is a significant area of focus for food safety and regulatory agencies. sciex.comnih.goveuropa.eueuropa.eu
Q & A
Q. What experimental models are most appropriate for studying the hemodynamic effects of (S)-Clenbuterol hydrochloride, and what are their limitations?
Methodological Answer: Equine models under intravenous anesthesia are widely used due to their physiological relevance to human cardiovascular and pulmonary responses. Horses are positioned laterally to mimic clinical scenarios, and hemodynamic variables (e.g., cardiac index, pulmonary vascular resistance) are monitored via catheterization of the pulmonary artery and facial artery . Limitations include interspecies differences in β2-receptor distribution and anesthesia-induced confounding effects on autonomic reflexes .
Q. How does the β2-adrenergic agonism of this compound influence pulmonary gas exchange in preclinical studies?
Methodological Answer: The multiple inert gas elimination technique (MIGET) is employed to quantify ventilation-perfusion (V/Q) mismatch. Researchers collect arterial/mixed venous blood and exhaled gas, analyze inert gas retention/excretion via gas chromatography, and model 50 lung compartments to calculate shunt fraction (V/Q < 0.005) and dead space (V/Q > 100). This reveals increased shunting (6.6% to 14.4%) and altered perfusion distribution post-administration .
Q. What standardized protocols ensure reproducibility in measuring this compound's metabolic effects?
Methodological Answer: Use weight-normalized dosing (e.g., 2 mg/kg in equine models) and controlled fasting periods (12 hours pre-experiment). Measure oxygen consumption (VO₂) and respiratory exchange ratio (RER) via indirect calorimetry. A decline in RER (e.g., 0.80 to 0.72) indicates increased lipid metabolism, validated by plasma free fatty acid assays .
Advanced Research Questions
Q. How do researchers resolve contradictions between this compound's hemodynamic benefits and gas exchange impairments?
Methodological Answer: While cardiac index (CI) increases by 47% due to β2-mediated vasodilation, hypoxemia arises from elevated shunt fraction. To dissect these effects, apply multivariate regression to isolate variables (e.g., CI, MAP, PVR) and validate via inert gas analysis. In horses, CI elevation (84.2 mL/min/kg) correlates with shunt-driven PaO₂ decline (57.0 to 49.3 mmHg), confirming V/Q mismatch as the primary driver .
Q. What advanced analytical techniques validate this compound's pharmacokinetics in sustained-release formulations?
Methodological Answer: For bilayer tablets, use high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) to quantify drug release. In vitro dissolution should follow Higuchi kinetics (r > 0.995), while in vivo studies in canines assess Cₘₐₓ (5.86 vs. 11.43 ng/mL) and Tₘₐₓ (3.17 vs. 2.02 hours) compared to immediate-release formulations .
Q. How can terahertz time-domain spectroscopy (THz-TDS) improve detection of this compound in complex matrices?
Methodological Answer: THz-TDS (0.2–2.6 THz range) identifies unique absorption/refraction spectra of crystalline this compound. Solid-state simulations (DFT or molecular dynamics) compare theoretical vs. experimental vibrational frequencies to confirm structural integrity. This method avoids matrix interference common in fluorescence assays .
Q. What statistical frameworks address interspecies variability in β2-receptor response when extrapolating data to humans?
Methodological Answer: Use species-specific receptor affinity assays (e.g., radioligand binding) to quantify β2-receptor density. Meta-analyses of human vs. equine studies (e.g., PaO₂ stability in COPD patients vs. horses) should incorporate mixed-effects models to adjust for covariates like anesthesia and posture .
Methodological Considerations
- Data Validation : Cross-validate gas exchange metrics (e.g., MIGET-derived shunt fraction) with pulse oximetry and arterial blood gas analysis to ensure technical precision .
- Ethical Compliance : Adhere to veterinary guidelines for large animal studies, including post-experimental recovery protocols or humane euthanasia criteria .
- Translational Gaps : Address interspecies differences by correlating preclinical findings with human β2-agonist trials, emphasizing dose-equivalence calculations (mg/kg vs. body surface area) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
